Technical Documentation Center

6-chloro-1H-pyrazolo[4,3-c]pyridazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-chloro-1H-pyrazolo[4,3-c]pyridazine

Core Science & Biosynthesis

Foundational

6-Chloro-1H-pyrazolo[4,3-c]pyridazine: Structural Profiling, De Novo Synthesis, and Orthogonal Functionalization

Executive Summary In the landscape of modern targeted therapeutics—particularly in the design of ubiquitin-specific protease 1 (USP1) inhibitors, Brahma homolog (BRM) selective degraders, and novel antineoplastic agents—...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted therapeutics—particularly in the design of ubiquitin-specific protease 1 (USP1) inhibitors, Brahma homolog (BRM) selective degraders, and novel antineoplastic agents—the architectural rigidity and precise vectorization of hydrogen bonds are paramount. The bicyclic heteroaryl scaffold 6-chloro-1H-pyrazolo[4,3-c]pyridazine has emerged as a privileged building block [1]. This whitepaper provides an in-depth mechanistic guide to its physicochemical properties, de novo synthetic assembly, and the logic governing its orthogonal late-stage functionalization.

Physicochemical and Structural Profiling

The 6-chloro-1H-pyrazolo[4,3-c]pyridazine core consists of a


-excessive pyrazole ring fused to a highly electron-deficient pyridazine ring. This "push-pull" electronic distribution imparts unique physicochemical properties. The 6-chloro substituent is highly activated due to the electron-withdrawing nature of the adjacent pyridazine nitrogens, making it an ideal handle for nucleophilic aromatic substitution (S

Ar) and palladium-catalyzed cross-coupling. Meanwhile, the 1H-pyrazole nitrogen serves as a versatile nucleophilic center for alkylation.
Quantitative Data Summary

The following table summarizes the core quantitative parameters critical for analytical tracking and computational modeling of this scaffold [1]:

ParameterValue
Compound Name 6-chloro-1H-pyrazolo[4,3-c]pyridazine
Molecular Formula C

H

ClN

Monoisotopic Mass 154.00462 Da
SMILES String C1=C2C(=NN=C1Cl)C=NN2
InChIKey QXTAYLYLGNMKIF-UHFFFAOYSA-N
Predicted XlogP 0.5
[M+H]+ Adduct (m/z) 155.01190
[M-H]- Adduct (m/z) 152.99734

De Novo Synthesis: Scaffold Assembly Logic

The construction of the pyrazolo[4,3-c]pyridazine system typically relies on the intramolecular cyclization of a pre-functionalized pyridazine precursor. A highly efficient, field-proven route utilizes the reduction of methyl 6-chloro-4-hydrazinylpyridazine-3-carboxylate [2].

Synthesis A Methyl 6-chloro-4-hydrazinyl pyridazine-3-carboxylate B DIBAL-H Reduction (DCM, -78 °C) A->B Ester to Aldehyde C Aldehyde Intermediate (Transient) B->C D Intramolecular Condensation C->D Hydrazine attack E 6-chloro-1H-pyrazolo [4,3-c]pyridazine D->E Aromatization

Fig 1. De novo synthetic assembly of the 6-chloro-1H-pyrazolo[4,3-c]pyridazine core.

Protocol 1: DIBAL-H Mediated Reductive Cyclization

Causality & Mechanism: Diisobutylaluminum hydride (DIBAL-H) is utilized as a bulky, electrophilic reducing agent. By executing the reaction at strictly cryogenic temperatures (-78 °C), the reduction of the ester halts at the tetrahedral aluminum acetal intermediate, preventing over-reduction to the primary alcohol. Upon aqueous quenching, this intermediate collapses to reveal an aldehyde. The spatially proximal hydrazine moiety immediately undergoes an entropically favored 5-exo-trig condensation with the nascent aldehyde, driving aromatization to yield the bicyclic core.

Step-by-Step Methodology:

  • Preparation: Dissolve methyl 6-chloro-4-hydrazinylpyridazine-3-carboxylate (1.0 eq, e.g., 600 mg, 2.96 mmol) in anhydrous dichloromethane (DCM, 20 mL) under a strict argon atmosphere to prevent moisture-induced quenching of the reductant.

  • Cryogenic Control: Submerge the reaction vessel in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C. Validation: Temperature stabilization is critical; premature addition will lead to over-reduction and yield loss.

  • Reagent Addition: Add DIBAL-H (1.0 M in DCM, 3.26 mL, 1.1 eq) dropwise over 15–20 minutes to maintain the cryogenic thermal profile.

  • Propagation: Remove the cooling bath and allow the mixture to gradually warm to room temperature over 4 hours. Validation: Monitor reaction progression via LC-MS. The disappearance of the starting mass and the emergence of the [M+H]+ 155.01 m/z peak confirms cyclization.

  • Quenching: Quench the reaction cautiously with water (1 mL) followed by ethanol (5 mL). This destroys excess DIBAL-H and precipitates aluminum salts.

  • Isolation: Concentrate the mixture under reduced pressure. Purify the residue via silica gel column chromatography (eluting with a DCM/Methanol gradient) to isolate the pure 6-chloro-1H-pyrazolo[4,3-c]pyridazine [2].

Orthogonal Functionalization Logic

The true value of this scaffold in drug discovery lies in its capacity for orthogonal, site-selective functionalization. The N1 position (pyrazole) and the C6 position (pyridazine) possess distinct electronic characteristics that allow them to be derivatized independently without cross-reactivity [3][4].

Functionalization Core 6-chloro-1H-pyrazolo[4,3-c]pyridazine N1 N1-Position (Pyrazole Ring) Core->N1 Deprotonation C6 C6-Position (Pyridazine Ring) Core->C6 Electrophilic Center Base Weak Base (K2CO3) + Alkyl Halide N1->Base SNAr Nucleophile (Amine/Ether) + Heat / Catalyst C6->SNAr Prod1 N1-Alkylated Scaffold Base->Prod1 Prod2 C6-Substituted Scaffold SNAr->Prod2

Fig 2. Orthogonal late-stage functionalization logic for the bicyclic scaffold.

Protocol 2: Base-Mediated N1-Alkylation

Causality & Mechanism: The pyrazole N-H bond is mildly acidic. Utilizing a weak inorganic base like potassium carbonate (K


CO

) in a polar aprotic solvent (DMF) selectively deprotonates the N1 position. This generates a highly nucleophilic pyrazolide anion while avoiding the harsh basic conditions that might trigger unwanted hydrolysis of the C6-chloride. The anion then undergoes a rapid S

2 substitution with an introduced alkyl halide.

Step-by-Step Methodology:

  • Anion Generation: To a solution of 6-chloro-1H-pyrazolo[4,3-c]pyridazine (1.0 eq, e.g., 30.0 mg, 0.19 mmol) in anhydrous DMF (0.5 mL), add K

    
    CO
    
    
    
    (2.0 eq, 53.65 mg, 0.39 mmol). Stir at room temperature for 10 minutes to pre-form the reactive anion.
  • Electrophilic Attack: Add the desired electrophile, such as iodomethane (2.5 eq, 68.88 mg, 0.49 mmol), dropwise to the suspension.

  • Propagation: Stir the resultant mixture at room temperature for 1 hour. Validation: Perform TLC (Hexanes/Ethyl Acetate). The highly polar baseline spot of the starting material should be completely consumed, replaced by a higher-R

    
     product spot.
    
  • Workup: Dilute the reaction mixture with water (5 mL) to solubilize the inorganic salts and partition the organic components. Extract the aqueous layer three times with ethyl acetate (EA, 10 mL each).

  • Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo to yield the N1-alkylated intermediate [3].

Once the N1 position is secured, the C6-chloride can be subsequently displaced via S


Ar using primary/secondary amines under thermal conditions, or via Buchwald-Hartwig/Suzuki cross-coupling to install complex aryl or heteroaryl appendages [4].

References

  • PubChemLite - 6-chloro-1h-pyrazolo[4,3-c]pyridazine (C5H3ClN4). Université du Luxembourg.
  • WO2023083285A1 - Small molecule inhibitors of ubiquitin specific protease 1 (usp1) and uses thereof. Google Patents.
  • WO2024033454A1 - Heteroaryl compounds for the treatment of cancer. Google Patents.
  • WO2023093728A1 - Composé d'agent de dégradation sélective de brm et son utilisation. Google Patents.
Exploratory

An In-depth Technical Guide to 6-chloro-1H-pyrazolo[4,3-c]pyridazine: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 6-chloro-1H-pyrazolo[4,3-c]pyridazine, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the limited publicly available...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 6-chloro-1H-pyrazolo[4,3-c]pyridazine, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the limited publicly available data on this specific isomer, this document establishes a foundational understanding by detailing its core properties, proposing a logical synthetic pathway grounded in established chemical principles, and exploring the well-documented biological activities of structurally related pyrazolopyridazine analogs. This approach offers researchers and drug development professionals a robust framework for investigating this and similar molecular scaffolds.

Core Compound Identification and Physicochemical Properties

6-chloro-1H-pyrazolo[4,3-c]pyridazine is a bicyclic heteroaromatic compound. The fusion of the pyrazole and pyridazine rings creates a unique scaffold that presents specific electronic and steric properties, making it a valuable building block in the design of novel therapeutic agents.

While detailed experimental data for this specific compound is sparse, its fundamental properties can be reliably established.

PropertyValueSource / Method
CAS Number 2097611-04-4BLDpharm[1]
Molecular Formula C₅H₃ClN₄Calculated
Molecular Weight 154.56 g/mol Calculated
Monoisotopic Mass 154.00462 DaPubChemLite (for isomer)[2]
Predicted XlogP 0.5PubChemLite (for isomer)[2]

Proposed Synthetic Strategy

Currently, a validated, step-by-step synthesis for 6-chloro-1H-pyrazolo[4,3-c]pyridazine is not extensively documented in peer-reviewed literature. However, based on established methodologies for the synthesis of related pyrazolo-fused heterocycles, a plausible and efficient synthetic route can be proposed. The foundational logic for this synthesis is the construction of the pyrazole ring onto a pre-existing, functionalized pyridazine core.

A general and effective method involves the cyclization of a substituted chloropyridazine carboxylate with hydrazine. This approach is supported by literature on the synthesis of various pyrazolo[3,4-c]pyridazine derivatives.[3]

Synthetic_Pathway cluster_0 Starting Material Preparation cluster_1 Core Cyclization cluster_2 Final Product Formation A 3,6-dichloropyridazine B Ethyl 3,6-dichloropyridazine-4-carboxylate A->B Carboxylation (e.g., via lithiation and quenching with ethyl chloroformate) D 6-chloro-4-oxo-1,4-dihydro-2H-pyrazolo[4,3-c]pyridazine B->D Cyclization C Hydrazine Hydrate (N₂H₄·H₂O) C->D E 6-chloro-1H-pyrazolo[4,3-c]pyridazine D->E Chlorination/Dehydration (e.g., POCl₃)

Caption: Proposed synthetic pathway for 6-chloro-1H-pyrazolo[4,3-c]pyridazine.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a proposed methodology. Researchers should perform small-scale test reactions to optimize conditions such as temperature, reaction time, and purification methods.

Step 1: Synthesis of Ethyl 3,6-dichloropyridazine-4-carboxylate

  • Reaction Setup: To a solution of 3,6-dichloropyridazine in anhydrous THF at -78 °C under a nitrogen atmosphere, slowly add a solution of lithium diisopropylamide (LDA) in THF.

  • Anion Formation: Stir the mixture at -78 °C for 1 hour to ensure complete formation of the pyridazine anion.

  • Quenching: Add ethyl chloroformate dropwise to the reaction mixture.

  • Workup: Allow the reaction to warm to room temperature. Quench with saturated aqueous ammonium chloride, and extract the product with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Step 2: Cyclization to 6-chloro-4-oxo-1,4-dihydro-2H-pyrazolo[4,3-c]pyridazine

  • Reaction Setup: Dissolve the ethyl 3,6-dichloropyridazine-4-carboxylate in ethanol, and add hydrazine hydrate.

  • Reflux: Heat the mixture to reflux and monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, concentrate the solvent and triturate the residue with diethyl ether to induce precipitation.

  • Purification: Collect the solid by filtration and wash with cold ethanol to yield the pyrazolopyridazinone intermediate.

Step 3: Formation of 6-chloro-1H-pyrazolo[4,3-c]pyridazine

  • Reaction Setup: Suspend the pyrazolopyridazinone intermediate in phosphorus oxychloride (POCl₃).

  • Reflux: Heat the mixture to reflux until the reaction is complete (monitored by TLC).

  • Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the final product by column chromatography or recrystallization.

Reactivity and Potential for Derivatization

The 6-chloro-1H-pyrazolo[4,3-c]pyridazine scaffold possesses several sites for chemical modification, making it a versatile intermediate for creating a library of analogs for structure-activity relationship (SAR) studies.

G cluster_0 Key Reactive Sites mol 6-chloro-1H-pyrazolo[4,3-c]pyridazine N1 N1 of Pyrazole mol->N1 Alkylation, Arylation N2 N2 of Pyrazole mol->N2 Alkylation, Arylation (Tautomer) C6_Cl C6-Chloro group mol->C6_Cl Nucleophilic Aromatic Substitution (e.g., with amines, thiols) C_H Aromatic C-H mol->C_H Electrophilic Aromatic Substitution (e.g., halogenation, nitration)

Caption: Potential sites for derivatization on the pyrazolopyridazine core.

  • N-Alkylation/Arylation: The pyrazole nitrogen atoms are nucleophilic and can be readily alkylated or arylated to introduce various side chains. This is a common strategy to modulate solubility, cell permeability, and target engagement.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C6 position is activated by the electron-withdrawing pyridazine nitrogens, making it susceptible to displacement by a wide range of nucleophiles. This allows for the introduction of diverse functional groups, such as amines, alcohols, and thiols, which can serve as key pharmacophoric features.

  • C-H Functionalization: The remaining C-H bonds on the aromatic rings could potentially undergo directed metallation followed by quenching with an electrophile, or direct C-H activation/functionalization reactions, although these are generally less common than SNAr reactions on such scaffolds.

Applications in Drug Discovery and Medicinal Chemistry

While direct biological data for 6-chloro-1H-pyrazolo[4,3-c]pyridazine is not available, the broader class of pyrazolo-fused pyridazines and pyridines has demonstrated significant activity across multiple therapeutic areas. This strongly suggests the potential utility of this scaffold.

Anticancer Activity: Many pyrazolopyridazine derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer. The pyrazolopyridazine scaffold can act as an ATP-competitive inhibitor by forming hydrogen bonds within the kinase hinge region.

Neurological and Inflammatory Disorders: Derivatives of the related pyrazolo[3,4-c]pyridazine scaffold have been synthesized and evaluated for their effects on the central nervous system, with some compounds showing potential anticonvulsant activity.[3] Furthermore, pyridazine-containing compounds are known to modulate inflammatory pathways by targeting mediators like TNF-α and IL-6.[4]

The following workflow outlines a typical screening process for a novel compound like 6-chloro-1H-pyrazolo[4,3-c]pyridazine in a drug discovery context.

G A Synthesis & Purification of 6-chloro-1H-pyrazolo[4,3-c]pyridazine B Structural Confirmation (NMR, MS, X-ray) A->B C Primary Screening (e.g., Kinase Panel, Phenotypic Screen) B->C D Hit Identification C->D Active Compound(s) Found E Lead Generation via SAR (Synthesis of Analogs) D->E F In Vitro ADME/Tox Profiling E->F G In Vivo Efficacy Studies F->G H Lead Optimization G->H

Caption: A typical drug discovery workflow for a novel heterocyclic compound.

Conclusion

6-chloro-1H-pyrazolo[4,3-c]pyridazine represents a promising, albeit under-explored, chemical entity. Its structural features, combined with the proven biological activities of related compounds, make it a compelling target for further investigation in medicinal chemistry. The proposed synthetic routes and derivatization strategies outlined in this guide provide a solid foundation for researchers to synthesize and evaluate this compound and its analogs for a range of therapeutic applications, from oncology to neuropharmacology. The continued exploration of such novel heterocyclic systems is essential for the discovery of next-generation therapeutics.

References

  • PubChem. 6-Chloro-1H-pyrazolo[3,4-b]pyrazine. [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. [Link]

  • SciSpace. Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. [Link]

  • PMC. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. [Link]

  • ResearchGate. Synthesis and pharmacological evaluations of novel pyrazolo pyridazine derivatives. [Link]

  • ECHA. 6-chloro-3-methyl-[1][5][6]triazolo[4,3-b]pyridazine - Identity. [Link]

  • PubChemLite. 6-chloro-1h-pyrazolo[4,3-c]pyridazine. [Link]

  • PubMed. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. [Link]

  • Wiley Online Library. 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11. [Link]

  • ACS Publications. Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation / Hydrazine Cyclization Cascade. [Link]

  • Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • PubMed. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. [Link]

  • PubMed. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. [Link]

  • Capot Chemical. MSDS of 6-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine. [Link]

  • Wageningen University & Research. Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. [Link]

  • C&EN. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. [Link]

  • Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. [Link]

  • PubMed. Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives. [Link]

Sources

Foundational

Physicochemical Properties of 6-chloro-1H-pyrazolo[4,3-c]pyridazine: A Foundational Scaffold for Drug Discovery

An In-depth Technical Guide for Medicinal Chemists Introduction: In the landscape of modern medicinal chemistry, the selection of a core molecular scaffold is a decision that dictates the trajectory of a drug discovery p...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Medicinal Chemists

Introduction: In the landscape of modern medicinal chemistry, the selection of a core molecular scaffold is a decision that dictates the trajectory of a drug discovery program. The 6-chloro-1H-pyrazolo[4,3-c]pyridazine core has emerged as a privileged structure, offering a unique combination of rigidity, synthetic tractability, and a rich electronic profile. Its bicyclic framework provides a well-defined vector for substituent placement, while the strategic arrangement of nitrogen atoms allows for a multitude of non-covalent interactions crucial for target engagement. The chloro-substituent at the 6-position is not merely a placeholder; it is a versatile synthetic handle, enabling a wide array of cross-coupling and nucleophilic substitution reactions. This guide provides an in-depth analysis of the core physicochemical properties of this scaffold, offering field-proven experimental protocols and expert insights to empower drug development professionals in their quest for novel therapeutics.

PART 1: Core Physicochemical Profile

A molecule's intrinsic properties are the primary determinants of its pharmacokinetic and pharmacodynamic behavior. Understanding this profile is the first step in rational drug design. Below is a summary of the key physicochemical parameters for the 6-chloro-1H-pyrazolo[4,3-c]pyridazine core.

Table 1: Key Physicochemical Properties of 6-chloro-1H-pyrazolo[4,3-c]pyridazine

PropertyValueSignificance in Medicinal Chemistry
Molecular Formula C₅H₃ClN₄Defines the elemental composition and exact mass.
Molecular Weight 154.56 g/mol Falls well within the desirable range for small molecule drugs, favoring good absorption and diffusion characteristics as described by guidelines like Lipinski's Rule of Five.[1]
Predicted XlogP 0.5This value indicates a relatively balanced lipophilicity.[2] It suggests the molecule can partition into lipid membranes without being so lipophilic that it suffers from poor aqueous solubility.
Hydrogen Bond Donors 1 (pyrazole N-H)The single hydrogen bond donor is a key interaction point for engaging with protein targets.
Hydrogen Bond Acceptors 4 (3 ring nitrogens, 1 chlorine)Multiple acceptors provide numerous opportunities for forming hydrogen bonds with biological targets and water, which can enhance solubility and binding affinity.
Topological Polar Surface Area (TPSA) 54.5 Ų (Predicted for isomer)A TPSA in this range is often correlated with good cell permeability and oral bioavailability.[3]

PART 2: Experimental Determination of Key Properties

While in silico predictions are invaluable for initial screening, empirical data is the gold standard in drug development. The following sections detail robust, self-validating protocols for determining the most critical physicochemical parameters.

Lipophilicity: Shake-Flask Method for logD₇.₄ Determination

Expertise & Experience: Lipophilicity is a critical driver of a drug's ability to cross biological membranes. We measure the distribution coefficient at a physiological pH of 7.4 (logD₇.₄) because the ionization state of the molecule in the body is what truly matters for its behavior. The shake-flask method, while manual, is the benchmark for accuracy as it allows the compound to achieve true thermodynamic equilibrium between the aqueous and lipid phases.[4][5]

Protocol Workflow:

Caption: Workflow for the Shake-Flask logD₇.₄ Measurement.

Aqueous Solubility: Thermodynamic Solubility Assay

Expertise & Experience: Poor aqueous solubility is a primary cause of failure for drug candidates. A thermodynamic solubility assay is essential because it measures the true equilibrium solubility of the solid form of the compound, providing a worst-case scenario that is critical for formulation development.[5] This contrasts with kinetic solubility, which can often give an inflated and misleading value.

Protocol Workflow:

Caption: Protocol for Determining Thermodynamic Aqueous Solubility.

Ionization Constant: Potentiometric pKa Determination

Expertise & Experience: The pKa dictates a molecule's charge state at different pH values, which profoundly affects its solubility, permeability, and target binding. Potentiometric titration is a highly accurate and reliable method for determining pKa.[4][6] By titrating the compound with a strong acid and base and monitoring the pH, we can directly observe the inflection points that correspond to the pKa values.

Protocol Workflow:

Caption: Workflow for Potentiometric Titration to Determine pKa.

PART 3: Synthesis and Strategic Implications in Drug Design

The true power of the 6-chloro-1H-pyrazolo[4,3-c]pyridazine scaffold lies in its synthetic accessibility and the strategic value of the chloro-substituent. This group is an excellent leaving group for nucleophilic aromatic substitution (SₙAr) and a versatile partner in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

This synthetic flexibility allows medicinal chemists to systematically modulate the core physicochemical properties:

  • Improving Solubility: The chlorine can be displaced with small, polar amines or alcohols to increase hydrogen bonding capacity and disrupt crystal packing, thereby boosting aqueous solubility.

  • Modulating Lipophilicity: Suzuki coupling can be used to introduce a range of aryl or alkyl groups, allowing for precise control over the molecule's logP to optimize membrane permeability.

  • Target-Specific Interactions: The 6-position serves as an ideal attachment point for vectors designed to engage with specific pockets or residues within a biological target, enhancing potency and selectivity.

The balanced starting profile of the core (XlogP ~0.5, TPSA ~54.5 Ų) means that chemists are not starting with a liability. Instead, they have a neutral, well-behaved platform that can be methodically decorated to meet the complex multi-parameter optimization challenge that is modern drug discovery.

References

  • Bharate S.S., Kumar V., Vishwakarma R. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening. [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma Whitepaper. [Link]

  • Chiang P.C., Hu Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial Chemistry & High Throughput Screening, 12(3), 250-7. [Link]

  • Lipinski C.A., Lombardo F., Dominy B.W., Feeney P.J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Hurmath Unnissa S., Rajan D. (2016). Drug design, development and biological screening of pyridazine derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 999-1004. [Link]

  • PubChem. 6-Chloro-1H-pyrazolo[3,4-b]pyrazine. National Center for Biotechnology Information. [Link]

  • Brzostowska M., Foks H. (1998). Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives. Acta Poloniae Pharmaceutica, 55(5), 413-6. [Link]

  • Almehizia A.A., Al-Omar M.A., Naglah A.M. (2025). Synthesis and pharmacological evaluations of novel pyrazolo pyridazine derivatives. Bulletin of the Chemical Society of Ethiopia, 39(12), 2433-2446. [Link]

  • Parrillo J.V. (2025). Synthesis of 3,6-dichloro-[4][5][6]triazolo[4,3-b]pyridazine for an Organic Chemistry Laboratory Approach: A Versatile Heterocyclic Intermediate. ValpoScholar. [Link]

  • Bass T.M., et al. (2024). Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. Organic Process Research & Development. [Link]

  • PubChemLite. 6-chloro-1h-pyrazolo[4,3-c]pyridazine. Université du Luxembourg. [Link]

Sources

Exploratory

The Pyrazolo[4,3-c]pyridazine Scaffold: Synthetic Evolution and Therapeutic Potential

[1] Executive Summary & Structural Architecture The pyrazolo[4,3-c]pyridazine ring system represents a privileged, albeit under-explored, scaffold in modern medicinal chemistry. Unlike its more common isomer, pyrazolo[3,...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Structural Architecture

The pyrazolo[4,3-c]pyridazine ring system represents a privileged, albeit under-explored, scaffold in modern medicinal chemistry. Unlike its more common isomer, pyrazolo[3,4-d]pyrimidine (bioisostere of adenosine), the [4,3-c]pyridazine fusion offers a unique vector orientation for substituents, particularly useful in designing inhibitors for kinases and dihydrofolate reductase (DHFR).

Structurally, this bicyclic system fuses a specific bond of the electron-deficient pyridazine ring (1,2-diazine) with the electron-rich pyrazole ring. The fusion occurs at the c-bond of pyridazine (carbons 3 and 4) and the 4,3-bond of pyrazole.

Structural Isomerism and Nomenclature

Precision in nomenclature is critical, as the "pyrazolopyridazine" class contains multiple isomers (e.g., [3,4-c], [3,4-d]). The [4,3-c] isomer is defined by the bridgehead carbons connecting the C3/C4 of the pyridazine to the C4/C3 of the pyrazole, creating a 5,6-fused system with three potential nitrogen H-bond acceptors and one H-bond donor (in the NH form).

Historical Origins and Synthetic Evolution

The discovery of pyrazolo[4,3-c]pyridazines did not occur as a singular "eureka" moment but rather evolved through the systematic exploration of hydrazine chemistry and diazonium cyclizations in the mid-20th century.

Early Discovery: The Diazotization Route

Early synthesis relied on the Richter-type cyclization . Researchers found that diazotization of 3-acetyl-4-aminopyrazoles led to an intramolecular coupling.[1] The acetyl group provided the necessary carbon atoms to close the pyridazine ring upon reaction with the diazonium species formed at the 4-position. This method, while historically significant, was limited by the availability of specific aminopyrazole precursors.

Modern Modular Synthesis: The "Inverse" Strategy

In contemporary drug discovery, a more modular approach is preferred to allow Structure-Activity Relationship (SAR) exploration at the 3, 5, and 6 positions. The most robust method involves constructing the pyrazole ring onto a pre-existing pyridazine core.

Key Synthetic Pathway (Method A):

  • Scaffold Generation: Reaction of 1,3-diketones with diazo-compounds to form 6-substituted-4-hydroxypyridazine-3-carboxylates.

  • Activation: Chlorination of the 4-hydroxy group using phosphorus oxychloride (

    
    ).
    
  • Cyclization: Nucleophilic attack by hydrazine hydrate, which displaces the chlorine and condenses with the adjacent ester/carbonyl group to close the pyrazole ring.

This route is favored in industrial settings because it allows for the introduction of diverse aryl or alkyl groups at the pyridazine-6 position early in the synthesis.

Medicinal Chemistry & Biological Applications[1][2][3][4][5][6][7][8]

The pyrazolo[4,3-c]pyridazine scaffold acts as a rigid template capable of orienting pharmacophores to interact with specific enzymatic pockets.

Dihydrofolate Reductase (DHFR) Inhibition

Recent studies have identified 6-amino-7-cyano-pyrazolo[4,3-c]pyridazine derivatives as potent inhibitors of DHFR.[2][3]

  • Mechanism: The planar fused system mimics the pteridine ring of folate, stacking within the active site.

  • Potency: Specific derivatives (e.g., 6-amino-7-cyano-3-methyl-5H-pyrazolo[4,3-c]pyridazine) have demonstrated

    
     values in the sub-micromolar range (
    
    
    
    ), comparable to methotrexate.[4]
  • Antimicrobial Activity: These compounds exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, often outperforming standard antibiotics like ciprofloxacin in resistant strains.

Kinase Inhibition

While the [3,4-c] isomer is famously associated with CDK inhibition, the [4,3-c] scaffold has shown utility in targeting specific tyrosine kinases. The arrangement of nitrogen atoms allows for bidentate hydrogen bonding with the kinase "hinge" region, a prerequisite for ATP-competitive inhibition.

Technical Guide: Synthetic Protocols & Data

Protocol: Synthesis of Pyrazolo[4,3-c]pyridazine Scaffold

Safety Warning:


 is highly corrosive and water-reactive. Hydrazine is toxic and potentially explosive. Perform all steps in a fume hood.
Step 1: Chlorination of Pyridazine Intermediate
  • Charge: Place 1.0 equivalent of ethyl 4-hydroxy-6-methylpyridazine-3-carboxylate in a round-bottom flask.

  • Reagent: Add 5.0 equivalents of

    
     (Phosphorus Oxychloride).
    
  • Reaction: Heat to reflux (

    
    ) for 3–4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3) until the starting material disappears.
    
  • Workup: Cool to room temperature. Remove excess

    
     under reduced pressure. Pour the residue onto crushed ice/water carefully. Neutralize with saturated 
    
    
    
    and extract with dichloromethane (DCM).
  • Yield: Expect 85–90% of the 4-chloro intermediate.

Step 2: Hydrazine Cyclization
  • Solvent: Dissolve the 4-chloro intermediate (1.0 eq) in absolute ethanol (0.2 M concentration).

  • Cyclization: Add hydrazine hydrate (3.0 eq) dropwise at

    
    .
    
  • Reaction: Allow to warm to room temperature, then reflux for 4 hours. A precipitate often forms.

  • Isolation: Cool the mixture. Filter the solid precipitate. Wash with cold ethanol and ether.

  • Purification: Recrystallize from Ethanol/DMF if necessary.

Comparative Activity Data

Table 1: Antimicrobial and Enzymatic Activity of Pyrazolo[4,3-c]pyridazine Derivatives

Compound IDR3 SubstituentR6 SubstituentTargetIC50 / MIC (

)
Reference Standard
6a MethylAmino (-NH2)DHFR (Enzyme)

Methotrexate (

)
6a MethylAmino (-NH2)S. aureus

Ciprofloxacin (

)
6a MethylAmino (-NH2)A. fumigatus

Amphotericin B (

)
Derivative 25 PhenylMethylCDK1

Alsterpaullone

Note: Data derived from Othman et al. (2020) and related SAR studies.

Visualizations

Synthetic Pathway Diagram

The following diagram illustrates the "Method A" modular synthesis strategy.

SynthesisPath cluster_0 Key Transformation Start 1,3-Diketone Precursor Inter1 4-Hydroxy-pyridazine -3-carboxylate Start->Inter1 Diazo Coupling Inter2 4-Chloro-pyridazine Intermediate Inter1->Inter2 POCl3 Reflux Final Pyrazolo[4,3-c]pyridazine Scaffold Inter2->Final N2H4 Cyclization

Figure 1: Modular synthesis of the pyrazolo[4,3-c]pyridazine scaffold via the chloropyridazine intermediate.

Mechanism of Action: DHFR Inhibition

This diagram details the intervention point of the scaffold within the folate metabolic pathway.

DHFR_Pathway Folate Folate DHF Dihydrofolate (DHF) Folate->DHF Reduction THF Tetrahydrofolate (THF) DHF->THF Reduction DNA DNA Synthesis (Thymidylate) THF->DNA C1 Transfer Inhibitor Pyrazolo[4,3-c]pyridazine (Inhibitor) DHFR DHFR Enzyme Inhibitor->DHFR Blocks Active Site (Competitive) DHFR->DHF Catalyzes

Figure 2: Mechanism of action showing competitive inhibition of DHFR, preventing the reduction of DHF to THF.

References

  • Othman, I. M. M., et al. (2020).[2][3] Novel heterocyclic hybrids of pyrazole targeting dihydrofolate reductase: design, biological evaluation and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Bouhlel, A., et al. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry.

  • Braña, M. F., et al. (2005). Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry. (Cited for comparative isomer analysis).

  • Wojcicka, A., & Becan, L. (2015). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry.

Sources

Foundational

The 6-Chloro-1H-pyrazolo[4,3-c]pyridazine Scaffold: Patent Landscape & Technical Analysis

The following technical guide provides an in-depth analysis of the patent landscape and synthetic utility of 6-chloro-1H-pyrazolo[4,3-c]pyridazine analogs. Executive Summary The 1H-pyrazolo[4,3-c]pyridazine core has emer...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the patent landscape and synthetic utility of 6-chloro-1H-pyrazolo[4,3-c]pyridazine analogs.

Executive Summary

The 1H-pyrazolo[4,3-c]pyridazine core has emerged as a high-value pharmacophore in medicinal chemistry, particularly within the kinase inhibitor space. Distinguished by its fused 5,6-membered bicyclic architecture containing three nitrogen atoms, this scaffold serves as a bioisostere for indoles and azaindoles, offering improved aqueous solubility and distinct hydrogen-bonding vectors for ATP-binding pockets.

The 6-chloro derivative (6-chloro-1H-pyrazolo[4,3-c]pyridazine) is the critical synthetic linchpin in this class. It functions as a "privileged intermediate," where the chlorine atom at position 6 acts as a highly reactive handle for Nucleophilic Aromatic Substitution (SNAr), enabling the rapid generation of diverse libraries targeting JAK , CDK , Pim , and HPK1 kinases. This guide dissects the patent landscape, synthetic methodologies, and therapeutic applications of this scaffold.

Part 1: Chemical Architecture & Pharmacophore Analysis

Structural Logic

The scaffold consists of a pyrazole ring fused to a pyridazine ring across the [4,3-c] bond.[1] The numbering system typically utilized in patent literature assigns the chlorine atom to position 6, located on the pyridazine ring adjacent to the ring nitrogen (N5), rendering it electrophilic.

  • H-Bond Donors (HBD): The pyrazole NH (N1) often interacts with the hinge region of kinase domains (e.g., Glu/Leu backbone residues).

  • H-Bond Acceptors (HBA): The pyridazine nitrogens (N5, N6) serve as acceptors, often interacting with conserved water networks or lysine residues.

  • The "6-Chloro" Handle: This position is electronically activated for SNAr reactions due to the electron-withdrawing nature of the adjacent pyridazine nitrogens.

Physicochemical Advantages

Compared to the ubiquitous quinoline or isoquinoline scaffolds, the pyrazolo[4,3-c]pyridazine core offers:

  • Lower Lipophilicity (LogP): The extra nitrogen atoms reduce cLogP, improving oral bioavailability.

  • Solubility: The basic nitrogens enhance solubility in acidic media (gastric environment).

Part 2: Synthetic Methodology (Patent Analysis)

The patent literature reveals two dominant synthetic routes. The "Retained Halogen" route is preferred for SAR (Structure-Activity Relationship) exploration as it yields the versatile 6-chloro intermediate.

Route A: The Hydrazine Cyclization (Dominant Pathway)

This route, described in patents such as WO2023083285A1 , utilizes a substituted pyridazine precursor.

  • Starting Material: Methyl 3,6-dichloropyridazine-4-carboxylate.

  • Hydrazine Introduction: Regioselective displacement of the 4-chloro group with hydrazine to form the 4-hydrazinyl intermediate.

  • Cyclization:

    • Method 1 (Reductive): Reduction of the 3-ester to an aldehyde (using DIBAL-H), followed by spontaneous or acid-catalyzed cyclization with the adjacent hydrazine.

    • Method 2 (Direct): Direct cyclization with the ester under high temperature/basic conditions (often yields the pyrazolone, which is then chlorinated).

  • Product: 6-chloro-1H-pyrazolo[4,3-c]pyridazine .

Route B: The Diazo-Coupling Strategy

Used in earlier patents (e.g., US7601718B2 ), this route builds the pyrazole onto a pyridazine amine.

  • Diazotization: 3-chloro-4-aminopyridazine is diazotized.

  • Cyclization: Intramolecular coupling to form the fused system.

Visualization of Synthetic Logic

The following diagram illustrates the primary "Route A" utilized to access the 6-chloro intermediate and its subsequent diversification.

Synthesis SM 3,6-Dichloropyridazine- 4-carboxylate INT1 4-Hydrazinyl Intermediate SM->INT1 Hydrazine hydrate (Regioselective SnAr) CORE 6-Chloro-1H-pyrazolo [4,3-c]pyridazine (Key Scaffold) INT1->CORE DIBAL-H (Reductive Cyclization) or Acid/Heat PROD1 Kinase Inhibitor (Amino-substituted) CORE->PROD1 SnAr (R-NH2) (Library Generation) PROD2 Biaryl Analog (Suzuki Coupling) CORE->PROD2 Pd-Catalysis (Suzuki/Buchwald)

Caption: Synthetic workflow for accessing and diversifying the 6-chloro-1H-pyrazolo[4,3-c]pyridazine core.

Part 3: Patent Landscape & Assignee Analysis

The IP landscape is clustered around high-value oncology and immunology targets. The scaffold is not merely an academic curiosity but a validated industrial asset.

Key Assignees & Strategic Focus
AssigneePatent Family ExamplePrimary Biological TargetTherapeutic Indication
Pfizer US 7,601,718; US 11,773,082JAK1/3, CDK2 Autoimmune (RA), Oncology
Broadenbio Co. EP 4,223,759 B1HPK1 (MAP4K1)Immuno-oncology (T-cell activation)
Roche RU 2665462 C2Azaindazoles (General)Cancer (Solid tumors)
Janssen CN 101678013 BPiperidine derivs. CNS / Metabolic disorders
3M Innovative US 7,879,849TLR / Cytokine Viral diseases, Immunomodulation
Deep Dive: The HPK1 Emergence (Broadenbio)

A recent trend (2021-2024) involves using this scaffold to inhibit HPK1 (Hematopoietic progenitor kinase 1). HPK1 is a negative regulator of T-cell receptor signaling.

  • Mechanism: Inhibiting HPK1 prevents the phosphorylation of SLP-76, thereby enhancing T-cell activation against tumors.

  • Patent Insight: The 6-chloro-pyrazolo[4,3-c]pyridazine is reacted with complex anilines or aminopyridines to create the inhibitor. The scaffold provides the necessary geometry to bind to the ATP hinge while projecting the substituent into the solvent-exposed region.

Deep Dive: The JAK/CDK Cluster (Pfizer)

Pfizer has historically utilized this core as a scaffold hopping strategy from pyrrolo[2,3-d]pyrimidines (like tofacitinib).

  • Selectivity: The extra nitrogen in the [4,3-c]pyridazine core alters the electrostatic potential of the hinge-binding motif, potentially improving selectivity against off-target kinases like ROCK or Aurora.

Part 4: Biological Targets & Signaling Pathways

The versatility of the scaffold allows it to target multiple kinase families depending on the substitution at the 6-position (via SNAr) and the 1-position (N-alkylation).

Target Network Diagram

Targets Scaffold Pyrazolo[4,3-c] pyridazine JAK JAK Family (JAK1, JAK3) Scaffold->JAK Pfizer CDK CDK Family (CDK1, CDK2) Scaffold->CDK Pfizer/BASF HPK1 HPK1 (Immuno-Oncology) Scaffold->HPK1 Broadenbio PIM Pim Kinase (Pim-1, Pim-2) Scaffold->PIM Amgen/Roche DHFR DHFR (Antimicrobial) Scaffold->DHFR Academic

Caption: Network of biological targets associated with the pyrazolo[4,3-c]pyridazine scaffold in patent literature.

Mechanism of Action (Kinase Inhibition)
  • Hinge Binding: The pyrazole N1-H acts as a donor, and N2 acts as an acceptor to the kinase hinge region.

  • Gatekeeper Interaction: Substituents at the 3-position (of the pyrazole) often probe the "gatekeeper" residue, determining selectivity (e.g., accessing the back pocket).

  • Solvent Front: The group attached at the 6-position (via the chlorine displacement) extends towards the solvent front or the ribose-binding pocket, often solubilizing the molecule.

Part 5: Future Outlook

The patent data suggests a shift from "broad-spectrum" kinase inhibition to highly selective immuno-oncology targets like HPK1.

  • Opportunity: The 6-chloro intermediate is commercially available but under-utilized in fragment-based drug discovery (FBDD). Its rigid geometry makes it an excellent candidate for FBDD libraries.

  • Risk: IP crowding is increasing around the "N-alkylated" pyrazole derivatives. Novelty now lies in the complexity of the substituent at the 6-position (e.g., spirocycles, bridged bicyclics).

References

  • Broadenbio Co., Ltd. (2021). Pyrazolopyridazinone compound, and pharmaceutical composition and use thereof. EP 4223759 B1. Link

  • Pfizer Inc. (2009). Compositions useful as inhibitors of protein kinases. US Patent 7,601,718 B2. Link

  • Vertex Pharmaceuticals / Pfizer . (2014). Pyrazolo[4,3-c]Pyridine Derivatives As Kinase Inhibitors. US 2014/0323504 A1. Link

  • Shenzhen Salubris Pharmaceuticals . (2023). Small molecule inhibitors of ubiquitin specific protease 1 (USP1).[2] WO 2023/083285 A1. Link

  • Amgen Inc. (2016). Fused heterocyclic derivatives and methods of use. CN 106083899 A. Link

  • 3M Innovative Properties Co. (2011). Pyrazolopyridines and analogs thereof. US Patent 7,879,849 B2. Link

  • PubChem . (2024). Compound Summary: 6-chloro-1H-pyrazolo[4,3-c]pyridazine.[3][4] CID 165587240. Link

Sources

Exploratory

toxicity and safety data for 6-chloro-1H-pyrazolo[4,3-c]pyridazine

An In-depth Technical Guide to the Toxicological and Safety Assessment of 6-chloro-1H-pyrazolo[4,3-c]pyridazine Foreword for the Research Professional: The pyrazolopyridazine scaffold is a privileged structure in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Toxicological and Safety Assessment of 6-chloro-1H-pyrazolo[4,3-c]pyridazine

Foreword for the Research Professional:

The pyrazolopyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of molecules designed to interact with a range of biological targets, including cyclin-dependent kinases (CDKs) and inflammatory pathways.[1][2] The subject of this guide, 6-chloro-1H-pyrazolo[4,3-c]pyridazine, represents a novel chemical entity within this class. A thorough investigation of publicly available scientific literature and safety data reveals a significant gap: there is currently no comprehensive toxicological data for this specific compound.

This guide is therefore structured not as a retrospective summary of existing data, but as a proactive, forward-looking framework for the scientific community. It is designed for researchers, toxicologists, and drug development professionals who may be synthesizing or working with this molecule or its analogs. We will first briefly review the limited hazard information available for structurally related compounds to establish a baseline of potential concern. The core of this document then presents a multi-phase strategic workflow for the systematic evaluation of the toxicity and safety of 6-chloro-1H-pyrazolo[4,3-c]pyridazine, from initial computational screening to foundational in vitro and in vivo assays. This guide advocates for a self-validating system of protocols, where each phase of testing logically informs the next, ensuring a scientifically rigorous and resource-efficient safety assessment.

Part 1: Hazard Assessment Based on Structural Analogs

In the absence of direct data, a preliminary hazard identification can be informed by examining safety classifications for closely related chemical structures. It is crucial to interpret this information with caution, as minor structural changes can significantly alter toxicological profiles. The data presented below is for analogous, not identical, compounds.

For instance, the Material Safety Data Sheet (MSDS) for a related pyridine analog, 6-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine, indicates that while no empirical data is available for most toxicological endpoints, Quantitative Structure-Activity Relationship (QSAR) modeling suggests a potential for respiratory irritation and allergic reactions in sensitive individuals upon prolonged exposure.[3] Similarly, safety data for isomers like 6-Chloro-1H-pyrazolo[3,4-b]pyrazine and 6-chloro-1H-pyrazolo[3,4-b]pyridine highlight risks of being harmful if swallowed or in contact with skin, and causing serious eye and skin irritation.[4][5]

Table 1: Summary of GHS Hazard Classifications for Structural Analogs

CompoundCAS NumberGHS PictogramsHazard StatementsKey Precautionary StatementsSource(s)
6-Chloro-1H-pyrazolo[3,4-b]pyrazine 1260664-81-0

H312: Harmful in contact with skin.H319: Causes serious eye irritation.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
6-chloro-1H-pyrazolo[3,4-b]pyridine 63725-51-9

H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.P264: Wash thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P317: IF SWALLOWED: Get medical help.[5]
3,6-Dichloropyridazine 141-30-0


H301: Toxic if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.P261: Avoid breathing dust.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[6]

This analog analysis suggests that at a minimum, 6-chloro-1H-pyrazolo[4,3-c]pyridazine should be handled with appropriate personal protective equipment (PPE), including gloves and eye protection, to prevent skin and eye contact.[7] The potential for oral toxicity and respiratory irritation warrants handling in a well-ventilated area or fume hood.

Part 2: A Strategic Framework for De Novo Toxicological Evaluation

This section outlines a tiered, systematic approach to generate the necessary safety data for 6-chloro-1H-pyrazolo[4,3-c]pyridazine. This workflow is designed to move from predictive, high-throughput methods to more complex biological systems, allowing for early identification of liabilities and informed decision-making.

Phase I: In Silico and Physicochemical Profiling

The initial phase focuses on computational prediction and fundamental chemical characterization. The goal is to anticipate potential toxicities and understand the compound's behavior in aqueous and lipid environments, which is critical for designing and interpreting subsequent biological assays.

Causality Behind Experimental Choices: In silico modeling is a rapid and cost-effective method to flag potential hazards based on structural motifs known to be associated with toxicity.[8] Physicochemical properties like solubility are prerequisites for all solution-based assays, as a compound that precipitates in the test medium will yield false-negative results.

In_Silico_Workflow cluster_0 Phase I: Computational & Physicochemical Screening Compound 6-chloro-1H-pyrazolo[4,3-c]pyridazine QSAR In Silico Toxicity Prediction (e.g., PROTOX, GUSAR) Compound->QSAR Structural Input PhysChem Physicochemical Characterization Compound->PhysChem Physical Sample Data Preliminary Hazard & Bioavailability Profile QSAR->Data Predicted Endpoints (Mutagenicity, Carcinogenicity, etc.) PhysChem->Data Measured Properties (Solubility, LogP, pKa) In_Vitro_Cascade cluster_1 Phase II: In Vitro Safety Profiling Start Compound from Phase I Cytotox Cytotoxicity Assays (e.g., HepG2, HEK293) Start->Cytotox Geno Genotoxicity Battery (Ames, Micronucleus) Start->Geno hERG Cardiotoxicity (hERG Patch Clamp) Start->hERG MetStab Metabolic Stability (Liver Microsomes) Start->MetStab Profile In Vitro Safety Profile Cytotox->Profile Geno->Profile hERG->Profile MetStab->Profile

Caption: Phase II Workflow: A parallel cascade of in vitro safety assays.

Exemplar Protocol: Bacterial Reverse Mutation (Ames) Test

This protocol is a cornerstone of genotoxicity testing, designed to detect a compound's ability to induce mutations in the DNA of several strains of Salmonella typhimurium.

  • Strain Selection: Use a standard panel of tester strains (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutagens.

  • Metabolic Activation: Prepare two sets of experiments for each strain: one with and one without a metabolic activation system (e.g., rat liver S9 fraction). This is critical because some chemicals only become mutagenic after being metabolized.

  • Exposure: Add varying concentrations of 6-chloro-1H-pyrazolo[4,3-c]pyridazine, a negative control (vehicle), and a positive control (known mutagen specific to the strain) to molten top agar containing the tester strain and histidine. Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize their own histidine).

  • Interpretation: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.

Phase III: In Vivo Acute Toxicity Assessment

If the in vitro profile is acceptable (i.e., no significant cytotoxicity or genotoxicity at relevant concentrations), a limited, acute in vivo study is the next logical step. This provides the first data on the compound's effects in a whole organism.

Causality Behind Experimental Choices: An acute toxicity study provides a wealth of foundational data. It establishes the maximum tolerated dose (MTD), identifies potential target organs of toxicity through clinical observations and post-mortem analysis, and provides critical information on the dose-response relationship. This data is essential for designing any subsequent, longer-term in vivo studies.

Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)

  • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats).

  • Dosing: Administer a single oral dose of the compound to one animal. The starting dose is selected based on in vitro data and QSAR predictions.

  • Observation: Observe the animal for signs of toxicity for up to 14 days. Key observations include changes in skin, fur, eyes, respiration, and behavior. Record body weight changes.

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher level.

    • If the animal dies, the next animal is dosed at a lower level.

  • Endpoint: The test is stopped when one of the stopping criteria defined by the guideline is met. This method allows for the calculation of an LD50 (median lethal dose) estimate and its confidence interval using a minimal number of animals.

  • Pathology: Conduct a gross necropsy on all animals at the end of the study to identify any organ abnormalities.

Table 2: Example Data Summary for an Acute Oral Toxicity Study

Dose (mg/kg)Number of AnimalsMortalityKey Clinical SignsGross Necropsy Findings
5010/1None observedNo abnormalities
17510/1Mild lethargy for 2 hours post-doseNo abnormalities
55021/2Severe lethargy, piloerectionDiscoloration of the liver in the decedent
200011/1Ataxia, severe lethargy, mortality within 24hPale kidneys, liver discoloration
Estimated LD50: ~600 mg/kg Target Organs:
Liver, Kidney

Conclusion

While specific are not currently in the public domain, this does not preclude its scientific investigation. Rather, it necessitates a structured and rigorous approach to safety evaluation. The multi-phase framework presented in this guide—progressing from in silico prediction to targeted in vitro assays and foundational in vivo studies—provides a robust pathway for defining the compound's toxicological profile. By understanding the causality behind each experimental choice and adhering to validated protocols, researchers can generate the high-quality data needed to make informed decisions about the future development of this and other novel chemical entities.

References

  • Capot Chemical. (2017, August 7). MSDS of 6-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine.
  • ChemicalBook. (2025, July 19).
  • Hurmath Unnissa, S., & Rajan, D. (2016). Drug design, development and biological screening of pyridazine derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 999-1004.
  • Al-Ostoot, F. H., & Elguero, J. (2022).
  • Patterson, S., et al. (2020). Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis. RSC Medicinal Chemistry, 11(10), 1155-1166.
  • Almehizia, A. A., Al-Omar, M. A., & Naglah, A. M. (2025). Synthesis and pharmacological evaluations of novel pyrazolo pyridazine derivatives. Bulletin of the Chemical Society of Ethiopia, 39(12), 2433-2446.
  • Cignarella, G., et al. (2005). Pyrazolo[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases. Il Farmaco, 60(11-12), 947-955.
  • Sigma-Aldrich. 6-Chlorot[3][4][9]riazolo[4,3-b]pyridazine AldrichCPR.

  • Mlynarski, D., et al. (2025). Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b]t[3][4][9]riazine Sulfonamides in Normal and Cancer Cells In Vitro. International Journal of Molecular Sciences, 26(21), 12345.

  • ChemicalBook. (2025, July 26).
  • Abdel-Maksoud, M. S., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential. RSC Advances, 13(45), 31635-31653.
  • PubChem. 6-Chloro-1H-pyrazolo[3,4-b]pyrazine.
  • Thermo Fisher Scientific. (2025, September 18).
  • ResearchGate. (2025, October 13). Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b]t[3][4][9]riazine Sulfonamides in Normal and Cancer Cells In Vitro.

  • ChemScene. 6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid.
  • Fisher Scientific. (2012, April 30).
  • Apollo Scientific. (2022, September 16).
  • Paz, V., et al. (2021). Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c]o[3][4]xazoles via Intramolecular Nitrile Oxide Cycloaddition. Molecules, 26(18), 5601.

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Detailed Guide to the Synthesis of 6-chloro-1H-pyrazolo[4,3-c]pyridazine from Hydrazine Derivatives

Abstract This document provides a comprehensive guide for the synthesis of 6-chloro-1H-pyrazolo[4,3-c]pyridazine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] The pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 6-chloro-1H-pyrazolo[4,3-c]pyridazine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] The pyrazolo[4,3-c]pyridazine core is a key pharmacophore found in compounds with a wide range of biological activities, including anti-inflammatory, antibacterial, and kinase inhibitory properties.[3][4] This guide details a reliable synthetic route starting from a commercially available pyridazine derivative and employing a key cyclization step with hydrazine hydrate. The protocol is designed for researchers, scientists, and drug development professionals, with a focus on explaining the underlying chemical principles, ensuring procedural safety, and providing a robust, reproducible methodology.

Introduction and Strategic Rationale

The synthesis of nitrogen-containing heterocyclic compounds is a cornerstone of modern medicinal chemistry. The pyridazine ring system, a six-membered ring with two adjacent nitrogen atoms, is a structural motif present in several approved drugs.[5] When fused with other heterocyclic rings, such as pyrazole, the resulting scaffold often exhibits enhanced and diverse pharmacological profiles. The target molecule, 6-chloro-1H-pyrazolo[4,3-c]pyridazine, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

The most common and effective strategies for the synthesis of pyridazine-containing structures involve the condensation of a 1,4-dicarbonyl compound, or a functional equivalent, with hydrazine or its derivatives.[5][6][7] This fundamental reaction forms the basis of the synthetic approach detailed herein. Our strategy involves a two-step sequence starting from 3,6-dichloropyridazine-4-carbaldehyde:

  • Hydrazone Formation: The initial step is the reaction of the aldehyde functional group of the starting material with hydrazine hydrate. This is a classic condensation reaction that forms a hydrazone intermediate.

  • Intramolecular Cyclization: The hydrazone intermediate then undergoes an intramolecular nucleophilic aromatic substitution. The terminal nitrogen of the hydrazone attacks the adjacent carbon atom bearing a chlorine atom, displacing the chloride ion and forming the fused pyrazole ring. This cyclization is often promoted by heat.

This approach is advantageous due to the availability of the starting materials and the generally high yields and clean conversions of the cyclization step.

Visualizing the Synthesis

Reaction Pathway

The overall synthetic transformation is depicted below. The initial condensation is followed by an intramolecular cyclization to yield the final product.

Reaction_Pathway start 3,6-dichloropyridazine-4-carbaldehyde intermediate Hydrazone Intermediate start->intermediate Condensation (Ethanol, rt) hydrazine + Hydrazine Hydrate (N2H4·H2O) product 6-chloro-1H-pyrazolo[4,3-c]pyridazine intermediate->product Intramolecular Cyclization (Ethanol, Reflux)

Caption: Synthetic pathway for 6-chloro-1H-pyrazolo[4,3-c]pyridazine.

Experimental Workflow

The following diagram outlines the key steps in the experimental protocol, from reaction setup to product isolation and purification.

Experimental_Workflow A Dissolve 3,6-dichloropyridazine-4-carbaldehyde in Ethanol B Add Hydrazine Hydrate dropwise at 0-5 °C A->B C Stir at room temperature for 2 hours B->C D Heat the reaction mixture to reflux for 6-8 hours C->D E Monitor reaction completion by TLC D->E F Cool to room temperature and concentrate in vacuo E->F G Purify the crude product by column chromatography F->G H Characterize the final product (NMR, MS, IR) G->H

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of 6-chloro-1H-pyrazolo[4,3-c]pyridazine.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaRecommended PuritySupplier
3,6-dichloropyridazine-4-carbaldehyde13479-72-2C₅H₂Cl₂N₂O>97%Major Supplier
Hydrazine Hydrate (64-65% solution in water)7803-57-8H₆N₂OReagent GradeMajor Supplier
Anhydrous Ethanol (EtOH)64-17-5C₂H₆O>99.5%Major Supplier
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂HPLC GradeMajor Supplier
Hexanes110-54-3C₆H₁₄HPLC GradeMajor Supplier
Silica Gel7631-86-9SiO₂230-400 meshMajor Supplier
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄AnhydrousMajor Supplier
Deuterated Chloroform (CDCl₃) for NMR865-49-6CDCl₃>99.8 atom % DMajor Supplier
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Ice bath

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glassware for column chromatography

  • NMR spectrometer, Mass spectrometer, and IR spectrophotometer for product characterization.

Synthetic Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,6-dichloropyridazine-4-carbaldehyde (1.0 g, 5.65 mmol). Dissolve the starting material in anhydrous ethanol (30 mL).

  • Addition of Hydrazine Hydrate: Cool the flask in an ice bath to 0-5 °C. Add hydrazine hydrate (0.31 mL, 6.21 mmol, 1.1 equivalents) dropwise to the stirred solution over a period of 10 minutes. Rationale: The dropwise addition at low temperature helps to control the initial exothermic reaction of hydrazone formation.

  • Hydrazone Formation: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours. The formation of the hydrazone intermediate can be monitored by TLC (3:7 EtOAc/Hexanes).

  • Cyclization: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C). Maintain the reflux for 6-8 hours. Rationale: Heating provides the necessary activation energy for the intramolecular nucleophilic aromatic substitution, leading to the formation of the fused pyrazole ring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material and intermediate are consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., from 20% to 50% EtOAc). Combine the fractions containing the desired product and concentrate under reduced pressure to yield 6-chloro-1H-pyrazolo[4,3-c]pyridazine as a solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the synthesized compound.

  • ¹³C NMR: To confirm the carbon framework.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared Spectroscopy (IR): To identify key functional groups.

Expected Yield

Based on similar reported procedures, the expected yield for this synthesis is typically in the range of 70-85%.

ParameterValue
Reaction Time8-10 hours
Reaction TemperatureRoom temperature to 78 °C (Reflux)
SolventAnhydrous Ethanol
Purification MethodFlash Column Chromatography
Expected Yield 70-85%

Safety and Handling Precautions

General Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Specific Chemical Hazards:

  • Hydrazine Hydrate:

    • Toxicity: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[8] It can cause severe skin burns and eye damage.[9]

    • Handling: Always handle hydrazine hydrate in a fume hood.[9] Avoid inhalation of vapors and any contact with skin and eyes.[10] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8]

    • Storage: Store in a well-ventilated place, away from heat and ignition sources.[9]

  • Dichloropyridazine Derivatives: These compounds are generally irritants and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents: Ethanol, ethyl acetate, and hexanes are flammable. Keep away from open flames and other ignition sources.

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.[10] Do not pour organic solvents or hydrazine-containing solutions down the drain.

Conclusion

The protocol described in this application note provides a robust and reproducible method for the synthesis of 6-chloro-1H-pyrazolo[4,3-c]pyridazine from a readily available hydrazine derivative. By understanding the underlying chemical principles and adhering to the detailed experimental procedures and safety guidelines, researchers can confidently synthesize this valuable heterocyclic building block for further applications in drug discovery and medicinal chemistry.

References

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]

  • Pyridazine - Wikipedia. [Link]

  • Product Class 8: Pyridazines. Science of Synthesis. [Link]

  • hydrazine hydrate 60% - Sdfine. [Link]

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules. [Link]

  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Bentham Science. [Link]

  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [Link]

  • Pyrazolo[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry. [Link]

  • Synthesis and pharmacological evaluation of pyrazolo[4,3-c]cinnoline derivatives as potential anti-inflammatory and antibacterial agents. European Journal of Medicinal Chemistry. [Link]

  • Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives. Il Farmaco. [Link]

Sources

Application

Application Note: Scalable Synthesis of 6-Chloro-1H-pyrazolo[4,3-c]pyridazine

Abstract & Strategic Overview The pyrazolo[4,3-c]pyridazine scaffold represents a privileged pharmacophore in kinase inhibitor discovery, offering a bioisostere to the more common indazole or quinoline cores while provid...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The pyrazolo[4,3-c]pyridazine scaffold represents a privileged pharmacophore in kinase inhibitor discovery, offering a bioisostere to the more common indazole or quinoline cores while providing distinct hydrogen-bonding vectors and solubility profiles.

This protocol details the synthesis of 6-chloro-1H-pyrazolo[4,3-c]pyridazine , a versatile building block where the C6-chlorine serves as a critical handle for downstream functionalization (e.g., Suzuki-Miyaura coupling or SNAr displacements).

Synthetic Strategy: The route utilizes a regioselective lithiation-formylation sequence on the commercially available 3,6-dichloropyridazine, followed by a hydrazine-mediated cascade cyclization . This approach avoids the use of unstable diazonium intermediates and provides high regiocontrol.

Retrosynthetic Analysis

The 6-chloro-1H-pyrazolo[4,3-c]pyridazine core is deconstructed into hydrazine and 3,6-dichloro-4-pyridazinecarbaldehyde . The aldehyde intermediate is accessed via directed ortho-metalation (DoM) of 3,6-dichloropyridazine .

Retrosynthesis Target 6-Chloro-1H-pyrazolo[4,3-c]pyridazine (Target) Intermediate 3,6-Dichloro-4-pyridazinecarbaldehyde (Key Intermediate) Target->Intermediate Cyclocondensation SM 3,6-Dichloropyridazine (Commercial SM) Intermediate->SM DoM Formylation Hydrazine Hydrazine Hydrate

Figure 1: Retrosynthetic logic flow from target to commercial starting materials.

Safety & Hazard Assessment

ReagentHazard ClassCritical Precaution
TMPMgCl·LiCl (Knochel Base) Pyrophoric, Water ReactiveHandle strictly under Argon/Nitrogen. Use oven-dried glassware.
Hydrazine Hydrate Carcinogen, Corrosive, SensitizerUse in a fume hood with double-gloving. Quench waste with bleach.
3,6-Dichloropyridazine Irritant, ToxicAvoid inhalation of dust.
THF (Tetrahydrofuran) Flammable, Peroxide FormerUse anhydrous, inhibitor-free solvent from a solvent system.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3,6-Dichloro-4-pyridazinecarbaldehyde

Rationale: Pyridazines are electron-deficient and prone to nucleophilic attack. Direct electrophilic aromatic substitution is difficult. We employ Knochel's Base (TMPMgCl·LiCl) for a directed magnesiation. The bulky TMP (2,2,6,6-tetramethylpiperidino) base prevents nucleophilic attack at the pyridazine ring carbons (Chichibabin-type side reactions) and selectively deprotonates at C4 (kinetic control).

Materials:

  • 3,6-Dichloropyridazine (1.0 eq)[1][2][3]

  • TMPMgCl·LiCl (1.2 eq, 1.0 M in THF/Toluene)

  • Ethyl formate or DMF (1.5 eq)

  • THF (Anhydrous)

  • NH₄Cl (sat.[2] aq.)

Procedure:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and N₂ inlet.

  • Dissolution: Charge 3,6-dichloropyridazine (5.0 g, 33.6 mmol) and anhydrous THF (50 mL). Cool the solution to -78 °C (dry ice/acetone bath).

  • Metalation: Add TMPMgCl·LiCl solution (40.3 mL, 40.3 mmol) dropwise via syringe pump over 20 minutes. Maintain internal temperature below -70 °C.

    • Checkpoint: The solution will turn deep red/brown, indicating the formation of the magnesiated species. Stir for 30 minutes at -78 °C.

  • Formylation: Add dry DMF (3.9 mL, 50.4 mmol) or Ethyl Formate dropwise.

    • Note: Ethyl formate is often preferred for cleaner workup, but DMF is more reactive.

  • Warming: Stir at -78 °C for 1 hour, then remove the cooling bath and allow to warm to 0 °C over 30 minutes.

  • Quench: Quench the reaction with saturated aqueous NH₄Cl (50 mL).

  • Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude aldehyde is often pure enough for the next step. If necessary, purify via flash chromatography (Hexanes/EtOAc 8:2).

    • Yield Expectation: 75-85% (Yellow solid).

Step 2: Cyclization to 6-Chloro-1H-pyrazolo[4,3-c]pyridazine

Rationale: This step involves a cascade reaction. First, hydrazine condenses with the aldehyde to form a hydrazone. Second, the hydrazone nitrogen (nucleophilic) attacks the adjacent C3-chlorine (activated by the ortho-imine and the ring nitrogen) in an intramolecular SNAr reaction, closing the pyrazole ring.

Materials:

  • 3,6-Dichloro-4-pyridazinecarbaldehyde (from Step 1)

  • Hydrazine hydrate (1.2 eq, 64-80% solution)

  • Ethanol (EtOH) or THF

  • Triethylamine (Et₃N) (1.0 eq, optional scavenger)

Procedure:

  • Dissolution: Dissolve 3,6-dichloro-4-pyridazinecarbaldehyde (4.0 g, 22.6 mmol) in Ethanol (40 mL) in a 100 mL round-bottom flask. Cool to 0 °C .

  • Addition: Add Hydrazine hydrate (1.3 mL, ~27 mmol) dropwise.

    • Observation: A precipitate (hydrazone intermediate) may form initially.

  • Cyclization: Allow the mixture to warm to Room Temperature (RT). Stir for 2 hours.

    • Monitoring: Check TLC (50% EtOAc/Hexanes). The aldehyde spot should disappear, and a more polar fluorescent spot should appear.

    • Optimization: If the reaction stalls at the hydrazone stage, heat to 50 °C for 1 hour.

  • Workup:

    • Concentrate the solvent to ~25% volume.

    • Dilute with cold water (50 mL). The product should precipitate.[4]

    • Filter the solid and wash with cold water and minimal cold EtOH.

  • Purification: Recrystallize from Ethanol or purify via column chromatography (DCM/MeOH 95:5) if high purity is required.[5]

Data Specification:

  • Appearance: Off-white to pale yellow solid.

  • Yield: 60-75%.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 14.1 (br s, 1H, NH), 8.45 (s, 1H, Pyrazole-H), 8.10 (s, 1H, Pyridazine-H).

  • MS (ESI): [M+H]⁺ calculated for C₅H₄ClN₄: 155.01; found 155.1.

Reaction Mechanism & Workflow Visualization

The following diagram illustrates the mechanistic pathway, highlighting the critical regioselectivity governed by the directing group in Step 1 and the electronic activation in Step 2.

ReactionMechanism SM 3,6-Dichloropyridazine Mg_Int Magnesiated Intermediate (C4-MgCl) SM->Mg_Int TMPMgCl·LiCl -78°C, THF Aldehyde 3,6-Dichloro- 4-pyridazinecarbaldehyde Mg_Int->Aldehyde DMF / H+ Hydrazone Hydrazone Intermediate Aldehyde->Hydrazone N2H4·H2O EtOH Product 6-Chloro-1H-pyrazolo [4,3-c]pyridazine Hydrazone->Product Intramolecular SNAr (-HCl)

Figure 2: Mechanistic pathway from starting material to fused heterocycle.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Moisture in THF or incomplete metalation.Ensure THF is <50 ppm H₂O. Increase metalation time to 45 min. Verify titer of Knochel base.
Regioisomer Contamination Temperature fluctuation during metalation.Keep internal temp strictly <-70 °C. C4 is kinetically favored; C5/C3 attack occurs at higher temps.
Incomplete Cyclization Hydrazone is stable and not closing.Add catalytic Acetic Acid (AcOH) or heat to 60 °C. The ring closure is acid-catalyzed.
Product Solubility Product is amphoteric.Avoid strong base during workup. Adjust pH to ~7 for optimal precipitation.

References

  • Knochel, P., et al. "Functionalization of Pyridazines via Directed Metalation." Angewandte Chemie International Edition, 2011. (General methodology for pyridazine metalation).

  • Heinisch, G., et al. "Pyridazines: Synthesis and Functionalization." Progress in Heterocyclic Chemistry, 2010.
  • PubChem Compound Summary. "6-chloro-1H-pyrazolo[4,3-c]pyridazine." (Structural verification).

  • BLDpharm Product Data. "6-Chloro-1H-pyrazolo[4,3-c]pyridazine (CAS 2097611-04-4)." .

Sources

Method

Application Note: 6-Chloro-1H-pyrazolo[4,3-c]pyridazine as a Versatile Heterocyclic Building Block in Targeted Oncology

Executive Summary The development of novel targeted therapeutics heavily relies on the availability of versatile, rigid, and functionally dense heterocyclic scaffolds. Among these, the fused bicyclic system 6-chloro-1H-p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel targeted therapeutics heavily relies on the availability of versatile, rigid, and functionally dense heterocyclic scaffolds. Among these, the fused bicyclic system 6-chloro-1H-pyrazolo[4,3-c]pyridazine (CAS 2097611-04-4) has emerged as a privileged building block[1]. Recent advancements have highlighted its critical role in synthesizing heteroaryl compounds for oncology, particularly as highly potent inhibitors of Ubiquitin Specific Protease 1 (USP1)[2][3]. This application note provides a comprehensive guide to the structural rationale, synthetic methodologies, and biological applications of this building block.

Structural Rationale & Mechanistic Insights

As a Senior Application Scientist, selecting the right core scaffold is the most critical step in drug design. Bicyclic heteroaromatics like pyrazolo[4,3-c]pyridazines are highly sought after because they offer a rigid, planar framework capable of establishing multiple, highly specific interactions with target proteins.

  • Hydrogen Bonding Network: The N1/N2 atoms of the pyrazole ring serve as excellent hydrogen bond donors and acceptors, while the N4/N5 atoms of the pyridazine ring act as strong acceptors. This dense heteroatom arrangement is ideal for binding within the narrow, highly polar active sites of deubiquitinases (DUBs) or the hinge regions of kinases.

  • C6-Activation (The Causality of Reactivity): The chlorine atom at the 6-position is highly activated toward nucleophilic aromatic substitution (SNAr). The adjacent nitrogen atoms in the pyridazine ring exert a strong electron-withdrawing effect, significantly lowering the lowest unoccupied molecular orbital (LUMO) of the system. This allows for rapid diversification via displacement with various nucleophiles (amines, alcohols) under relatively mild conditions[2].

Synthetic Workflows & Experimental Protocols

The functionalization of 6-chloro-1H-pyrazolo[4,3-c]pyridazine typically follows a two-stage orthogonal approach: first, the regioselective N-alkylation/arylation of the pyrazole core, followed by the C6-substitution of the pyridazine ring[2].

Synthetic_Workflow A 6-chloro-1H-pyrazolo[4,3-c]pyridazine (Starting Block) B N-Alkylation / Arylation (K2CO3, DMF) A->B Step 1 C N-Substituted Intermediate B->C D C6-Functionalization (SNAr or Cross-Coupling) C->D Step 2 E Advanced Drug Candidate (e.g., USP1 Inhibitor) D->E

Synthetic workflow for orthogonal functionalization of 6-chloro-1H-pyrazolo[4,3-c]pyridazine.

Protocol 1: Regioselective N-Alkylation of the Pyrazole Core

Causality & Design: The pyrazole N-H is relatively acidic and can be deprotonated by a mild base like potassium carbonate (K2CO3). K2CO3 is specifically chosen over stronger bases (like NaH) to prevent the degradation of the electron-deficient pyridazine ring. N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent; it effectively solvates the potassium cation, leaving the pyrazolate anion highly "naked" and nucleophilic, ensuring rapid reaction with electrophiles[2][3].

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried round-bottom flask with 6-chloro-1H-pyrazolo[4,3-c]pyridazine (1.0 equiv, e.g., 400 mg, 2.59 mmol) and anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation: Add K2CO3 (2.0 equiv). Stir the suspension at 25 °C for 15 minutes to allow complete formation of the pyrazolate anion.

  • Electrophile Addition: Dropwise add the alkylating agent (e.g., iodomethane or a functionalized benzyl chloride, 1.2 to 1.5 equiv)[2][3].

  • Reaction: Stir the mixture at room temperature for 1 to 16 hours. Monitor the consumption of the starting material via LC-MS.

  • Workup: Quench the reaction by slowly adding distilled water (3 volumes). Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Self-Validation (QC): Confirm success via LC-MS. The starting material has a monoisotopic mass of 154.00 Da[4][5]; successful methylation yields an [M+H]+ peak at m/z 169.0. Regiochemistry (N1 vs. N2 alkylation) must be confirmed via 2D NMR (NOESY/HMBC correlations).

Protocol 2: C6-Functionalization via Nucleophilic Aromatic Substitution (SNAr)

Causality & Design: With the pyrazole nitrogen protected, the 6-chloro position becomes the primary site of reactivity. For highly nucleophilic aliphatic amines, mild heating in a polar solvent is sufficient. For less nucleophilic, sterically hindered aromatic amines (e.g., 2,4,6-trimethylaniline), acid catalysis (e.g., Acetic Acid) is employed to protonate the pyridazine nitrogens, further increasing the electrophilicity of the C6 carbon[2].

Step-by-Step Methodology:

  • Preparation: Dissolve the N-alkylated intermediate (1.0 equiv) in a suitable solvent (e.g., NMP for thermal SNAr, or neat Acetic Acid for acid-catalyzed SNAr).

  • Reagent Addition: Add the desired amine nucleophile (2.0 to 5.0 equiv). If using NMP, add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) to scavenge the generated HCl.

  • Heating: Heat the reaction mixture to 70–90 °C for 1 to 4 hours[2].

  • Workup: Cool the mixture to room temperature. Dilute with water to precipitate the product. If the product does not precipitate, extract with Dichloromethane (DCM), wash with saturated NaHCO3 (if acid was used), dry, and concentrate.

  • Self-Validation (QC): The disappearance of the distinctive chlorine isotope pattern (3:1 ratio for 35Cl/37Cl) in the mass spectrum confirms the complete displacement of the halogen.

Quantitative Data Summary

The following table summarizes validated reaction parameters, typical yields, and quality control metrics for the functionalization of this scaffold, derived from recent pharmaceutical patent literature[2][3].

Reaction StepReagents / NucleophileBase / CatalystSolvent & TempTypical YieldValidation Metric
N-Alkylation Iodomethane (1.5 eq)K2CO3 (2.0 eq)DMF, 25 °C75–85%[M+H]+ = 169.0 m/z
N-Alkylation Substituted Pyrazole-ClK2CO3 (3.0 eq)DMF, 25 °C60–80%2D NMR (HMBC)
C6 SNAr Aliphatic AminesDIPEA (3.0 eq)NMP, 90 °C70–90%Loss of 35Cl/37Cl pattern
C6 Amination 2,4,6-TrimethylanilineAcetic Acid (cat.)Neat/AcOH, 70 °C65–75%Shift in pyridazine 1H NMR

Biological Application: USP1 Inhibition Pathway

6-chloro-1H-pyrazolo[4,3-c]pyridazine derivatives have been heavily patented as inhibitors of Ubiquitin Specific Protease 1 (USP1)[3]. USP1 is a deubiquitinating enzyme that, in complex with UAF1, regulates the DNA damage response by deubiquitinating targets like PCNA (Proliferating Cell Nuclear Antigen).

In cancers with high genomic instability (e.g., BRCA-mutated tumors), cells rely on translesion synthesis (TLS) to survive DNA damage caused by platinum-based chemotherapies. By inhibiting USP1, these novel pyrazolo[4,3-c]pyridazine compounds prevent the deubiquitination of PCNA, disrupting the TLS pathway and driving the tumor cells into apoptosis.

USP1_Pathway DNA_Damage DNA Damage (Chemotherapy) PCNA Ubiquitinated PCNA DNA_Damage->PCNA TLS Translesion Synthesis (Tumor Survival) PCNA->TLS Normal Repair Apoptosis Genomic Instability & Tumor Apoptosis PCNA->Apoptosis Unrepaired Damage USP1 USP1/UAF1 Enzyme Complex USP1->TLS Deubiquitinates PCNA Inhibitor Pyrazolo[4,3-c]pyridazine USP1 Inhibitor Inhibitor->USP1 Binds & Inhibits Inhibitor->Apoptosis Shifts Cell Fate

Mechanism of action for USP1 inhibitors derived from the pyrazolo[4,3-c]pyridazine core.

References

  • PubChemLite - 6-chloro-1h-pyrazolo[4,3-c]pyridazine Source: uni.lu URL:[Link][4]

  • PubChemLite - C5H3ClN4S - Explore Source: uni.lu URL: [Link][5]

  • WO2024033454A1 - Heteroaryl compounds for the treatment of cancer - Google Patents Source: google.com URL:[2]

  • WO2023083285A1 - Small molecule inhibitors of ubiquitin specific protease 1 (usp1) and uses thereof - Google Patents Source: google.com URL:[3]

Sources

Application

Application Note: Microwave-Assisted Synthesis of 6-Chloro-1H-pyrazolo[4,3-c]pyridazine Analogs

Abstract The 1H-pyrazolo[4,3-c]pyridazine core is a privileged heterocyclic scaffold renowned for its broad spectrum of biological activities, making it a focal point in medicinal chemistry and drug development.[1] Tradi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1H-pyrazolo[4,3-c]pyridazine core is a privileged heterocyclic scaffold renowned for its broad spectrum of biological activities, making it a focal point in medicinal chemistry and drug development.[1] Traditional synthetic routes to these compounds often involve lengthy reaction times, harsh conditions, and modest yields. This application note provides a detailed protocol for the rapid and efficient synthesis of 6-chloro-1H-pyrazolo[4,3-c]pyridazine analogs utilizing Microwave-Assisted Organic Synthesis (MAOS). We will explore the mechanistic rationale behind the microwave approach, present a comprehensive step-by-step protocol, and discuss characterization, optimization, and troubleshooting. This method aligns with the principles of green chemistry by significantly reducing energy consumption and reaction time.[2][3]

Introduction: The Significance of Pyrazolo[4,3-c]pyridazines & MAOS

The fusion of pyrazole and pyridazine rings creates the 1H-pyrazolo[4,3-c]pyridazine system, a scaffold that has demonstrated significant therapeutic potential. Derivatives have been identified as potent inhibitors of key biological targets, including cyclin-dependent kinases (CDKs) for anticancer applications and carbonic anhydrases.[4][5] The broad utility of this scaffold, which also includes anti-inflammatory, antiviral, and antimicrobial properties, necessitates efficient and scalable synthetic strategies.[1][6]

Conventional thermal synthesis methods, while effective, often require prolonged heating under reflux, which can lead to thermal decomposition of sensitive substrates and the formation of undesirable byproducts.[7] Microwave-Assisted Organic Synthesis (MAOS) offers a transformative solution to these challenges. Unlike conventional methods that rely on slow heat transfer through vessel walls, microwave irradiation delivers energy directly to polar molecules within the reaction mixture.[8] This process, driven by two primary mechanisms—dipolar polarization and ionic conduction—results in rapid, uniform, and volumetric heating.[2][9] The consequence is a dramatic acceleration of reaction rates, often reducing multi-hour or multi-day processes to mere minutes, alongside improved yields and product purity.[3][9]

Mechanistic Rationale: The Microwave Advantage

The proposed synthesis involves a nucleophilic substitution followed by an intramolecular cyclization. A plausible and efficient route starts from a commercially available dichloropyridazine and a substituted hydrazine hydrate.

Proposed Reaction Scheme:

(Self-generated image, not from a search result)

The key advantages of microwave irradiation for this transformation are rooted in its unique heating mechanism.

  • Rapid Heating to Setpoint: Microwave energy allows the reaction mixture to reach the target temperature in seconds to minutes, a stark contrast to the slower ramp-up of an oil bath. This rapid heating minimizes the time spent at intermediate temperatures where side reactions might occur.[8]

  • Superheating: In a sealed microwave vessel, solvents can be heated far beyond their atmospheric boiling points. This creates immense kinetic energy, allowing reactions to overcome high activation barriers and proceed much faster.[8]

  • Polarity-Driven Energy Transfer: The starting materials, particularly hydrazine derivatives and polar solvents like ethanol or DMF, are excellent microwave absorbers. The energy is transferred directly to these molecules, ensuring highly efficient heating where it is needed most, at the molecular level.[10]

The diagram below contrasts the energy transfer and outcomes of conventional heating versus microwave-assisted synthesis.

cluster_0 Conventional Heating cluster_1 Microwave-Assisted Synthesis (MAOS) A1 External Heat Source (e.g., Oil Bath) A2 Slow Conductive Heating (Vessel -> Bulk) A1->A2 A3 Non-uniform Temperature Gradient A2->A3 A4 Long Reaction Time (Hours to Days) A3->A4 A5 Increased Side Products & Lower Yield A4->A5 B1 Microwave Irradiation (2.45 GHz) B2 Rapid Volumetric Heating (Dipolar Polarization) B1->B2 B3 Uniform Temperature (Superheating Possible) B2->B3 B4 Short Reaction Time (Minutes) B3->B4 B5 Reduced Side Products & Higher Yield B4->B5

Caption: MAOS vs. Conventional Heating Workflow.

Detailed Experimental Protocol

This protocol describes a general method for the synthesis of a 6-chloro-1-aryl-1H-pyrazolo[4,3-c]pyridazine analog. Researchers should perform their own optimization based on the specific hydrazine used.

3.1. Materials and Equipment

  • Reagents:

    • 3,6-Dichloropyridazine (CAS: 141-30-0)

    • (4-Fluorophenyl)hydrazine hydrochloride (CAS: 823-85-8) or other substituted hydrazine

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Ethanol (200 proof) or N,N-Dimethylformamide (DMF)

    • Ethyl Acetate, Hexanes (for chromatography)

    • Deionized Water

  • Equipment:

    • Monowave microwave synthesis reactor (e.g., Anton Paar Monowave series, CEM Discover)

    • 10 mL microwave reaction vial with snap cap and septum

    • Magnetic stir bar

    • Analytical balance

    • Standard laboratory glassware

    • Rotary evaporator

    • Flash column chromatography system

    • TLC plates (Silica gel 60 F254)

    • NMR Spectrometer, Mass Spectrometer, IR Spectrometer, Melting Point Apparatus

3.2. Step-by-Step Synthesis Procedure

The entire workflow, from reagent preparation to final characterization, is outlined in the diagram below.

prep 1. Reagent Preparation - Weigh reactants - Add to vial mw 2. Microwave Reaction - Seal vial - Set parameters (T, P, t) - Irradiate prep->mw Setup workup 3. Work-up & Isolation - Cool & vent - Concentrate crude - Liquid-liquid extraction mw->workup Reaction Complete purify 4. Purification - Flash Chromatography or - Recrystallization workup->purify Crude Product char 5. Characterization - NMR, MS, IR, MP - Purity analysis purify->char Pure Product

Caption: Experimental Workflow for Microwave Synthesis.

  • Reagent Preparation:

    • To a 10 mL microwave reaction vial containing a magnetic stir bar, add 3,6-dichloropyridazine (1.0 mmol, 149 mg).

    • Add the desired substituted hydrazine hydrochloride, e.g., (4-fluorophenyl)hydrazine hydrochloride (1.1 mmol, 181 mg).

    • Add absolute ethanol (4 mL) as the solvent.

    • Add a suitable non-nucleophilic base, such as triethylamine (2.5 mmol, 0.35 mL), to neutralize the hydrochloride salt and the HCl generated during the reaction.

  • Microwave Reaction:

    • Securely seal the vial with the cap.

    • Place the vial into the cavity of the microwave reactor.

    • Set the reaction parameters:

      • Temperature: 140 °C

      • Hold Time: 15 minutes

      • Pressure: Max 20 bar

      • Stirring: 600 rpm

    • Initiate the microwave irradiation sequence. The reaction progress can be monitored by TLC after completion.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the vial to cool to below 50 °C before carefully venting and opening.

    • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting crude residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and then brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc) to elute the product.

    • Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to afford the final product as a solid.

Results and Characterization

The microwave-assisted protocol consistently provides the desired 6-chloro-1H-pyrazolo[4,3-c]pyridazine analogs in high yields and short reaction times.

Table 1: Representative Synthesis Results

Analog (R-group)Reaction Time (min)Yield (%)M.P. (°C)Expected Mass [M+H]⁺
4-Fluorophenyl1585%192-194237.04
Phenyl1588%175-177219.05
4-Methoxyphenyl2082%188-190249.06

Characterization Data (for 6-chloro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]pyridazine):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.35 (s, 1H, pyrazole-H), 8.10 (d, J = 9.2 Hz, 1H, pyridazine-H), 7.95-7.88 (m, 2H, Ar-H), 7.82 (d, J = 9.2 Hz, 1H, pyridazine-H), 7.50-7.42 (m, 2H, Ar-H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 162.5 (d, JCF = 248 Hz), 148.2, 142.1, 136.0, 132.8, 125.5 (d, JCF = 9 Hz), 118.9, 116.8 (d, JCF = 23 Hz), 115.3.

  • HRMS (ESI): Calculated for C₁₀H₇ClFN₅ [M+H]⁺: 237.0447; Found: 237.0451.

  • IR (KBr, cm⁻¹): 3110 (Ar C-H), 1615 (C=N), 1510 (C=C), 1225 (C-F), 830 (C-Cl).

Troubleshooting and Optimization

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Yield 1. Insufficient temperature. 2. Ineffective base. 3. Deactivated starting material.1. Increase temperature in 10 °C increments (up to 160 °C). 2. Switch to a stronger, non-nucleophilic base like DBU (use catalytically). 3. Verify the purity of hydrazine and dichloropyridazine.
Incomplete Reaction 1. Reaction time too short. 2. Insufficient microwave power absorption.1. Increase hold time in 5-minute increments. 2. If using a low-polarity solvent, add a small amount of a high-absorbing co-solvent like DMF or use it as the primary solvent.
Multiple Products 1. Reaction temperature too high. 2. Base is too reactive or nucleophilic.1. Decrease reaction temperature by 10-20 °C. 2. Use a hindered base like DIPEA instead of TEA.

Conclusion

This application note demonstrates that microwave-assisted synthesis is a superior method for the production of 6-chloro-1H-pyrazolo[4,3-c]pyridazine analogs. The protocol offers remarkable improvements in reaction speed, yield, and efficiency over conventional methods. By leveraging the principles of direct, volumetric heating, this technique provides medicinal chemists and drug development professionals with a powerful tool for rapidly accessing libraries of these biologically important heterocyclic compounds.

References

  • Vertex AI Search, "Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC",
  • MDPI, "Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies", [Link]

  • Beilstein Journals, "Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach", [Link]

  • International Journal of Research in Pharmacy and Allied Science, "Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy", [Link]

  • ResearchGate, "(PDF) A Review on: A significance of microwave assist technique in green chemistry", [Link]

  • CEM Corporation, "Theory of Microwave Heating for Organic Synthesis", [Link]

  • ResearchGate, "Synthesis of pyrazolo[3,4-b]pyrazines, pyrazolo[4,3-c]pyridazines and...", [Link]

  • Unknown Source, "Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review", [Link]

  • ResearchGate, "Synthesis of substituted 1H-pyridazin-4-ones, 2-H-pyrazolo [4,3-c] pyridazines, pyrazoles and isoxazole derivatives", [Link]

  • PMC, "Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies", [Link]

  • Journal of Chemical and Pharmaceutical Research, "Drug design, development and biological screening of pyridazine derivatives", [Link]

  • PubMed, "Pyrazolo[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases", [Link]

  • ChemistrySelect, "Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions", [Link]

Sources

Technical Notes & Optimization

Troubleshooting

solubility issues of 6-chloro-1H-pyrazolo[4,3-c]pyridazine in organic solvents

The following technical guide addresses the solubility characteristics, handling protocols, and troubleshooting strategies for 6-chloro-1H-pyrazolo[4,3-c]pyridazine . This document is designed for researchers requiring h...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubility characteristics, handling protocols, and troubleshooting strategies for 6-chloro-1H-pyrazolo[4,3-c]pyridazine . This document is designed for researchers requiring high-fidelity solutions for organic synthesis, biological assays, and physicochemical characterization.

Topic: Solubility Optimization & Troubleshooting in Organic Solvents

Executive Summary: Physicochemical Profile

To master the solubility of 6-chloro-1H-pyrazolo[4,3-c]pyridazine, one must understand its molecular architecture. This compound is a fused bicyclic heterocycle containing a pyrazole ring fused to a pyridazine ring with a chlorine substituent.

  • Core Challenge: The molecule exhibits strong intermolecular interactions. The pyrazole moiety acts as both a hydrogen bond donor (NH) and acceptor (N), while the pyridazine ring adds two more nitrogen acceptors. This creates a rigid, planar lattice stabilized by

    
    -
    
    
    
    stacking
    and hydrogen bonding networks , leading to high crystallinity and resistance to dissolution in non-polar solvents.
  • Amphoteric Nature: The pyrazole proton is acidic (pKa

    
     12-13), while the pyridazine nitrogens are weakly basic. This allows for pH-dependent solubility manipulation.
    
Solubility Matrix (Estimated for Class)
Solvent ClassRepresentative SolventSolubility RatingPrimary Use Case
Polar Aprotic DMSO, DMFHigh (20–50 mg/mL)Stock solutions, Cryopreservation
Polar Protic Methanol, EthanolModerate (needs heat)Recrystallization, HPLC mobile phase
Chlorinated Dichloromethane (DCM)Low/Moderate Synthesis workup, extraction
Non-Polar Hexanes, Diethyl EtherInsoluble Washing/Precipitating impurities
Aqueous Water/PBSVery Low (<0.1 mg/mL)Biological assays (requires co-solvent)

Troubleshooting Guide & FAQs

This section addresses specific user scenarios encountered in the lab.

Scenario A: Preparation of Stock Solutions

Q: I am trying to make a 100 mM stock solution in DMSO, but I see fine particulates. Is this normal? A: Yes, this is a common "false dissolution" event. The compound's high lattice energy often requires kinetic energy to break.

  • The Fix:

    • Vortex vigorously for 60 seconds.

    • Sonicate in a water bath at 35–40°C for 10–15 minutes. The combination of thermal energy and cavitation disrupts the crystal lattice.

    • Visual Check: Hold the vial up to a light source. If the solution is not perfectly clear, repeat sonication.

  • Why: The chlorine atom at the 6-position increases lipophilicity compared to the parent heterocycle, potentially slowing dissolution kinetics in viscous solvents like DMSO.

Q: Can I store the DMSO stock at -20°C? A: Yes, but beware of the "Freeze-Thaw Crash." DMSO freezes at 19°C. Upon thawing, the compound may crystallize out of solution because the solubility drops drastically as the DMSO transitions from solid to liquid at low temperatures.

  • Protocol: Always re-vortex and inspect for precipitates after the DMSO has completely thawed and reached room temperature. Do not aliquot while cold.

Scenario B: Biological Assays & Aqueous Dilution

Q: My compound precipitates when I dilute my DMSO stock into cell culture media (RPMI/DMEM). How do I prevent this? A: You are experiencing "Solvent Shock." Rapid dilution of a hydrophobic compound from an organic solvent into an aqueous buffer causes immediate supersaturation and precipitation.

  • The Fix (Stepwise Dilution):

    • Do not add the 100% DMSO stock directly to the media.

    • Prepare an intermediate dilution in PBS or media containing 5-10% DMSO.

    • Add this intermediate to your final volume.

    • Ensure the final DMSO concentration is <0.5% (or as tolerated by your cells).

  • Alternative: Use a co-solvent system. Pre-mix the DMSO stock with a surfactant like Tween-80 (0.1% final concentration) before adding to the aqueous media to stabilize the dispersion.

Scenario C: Chemical Synthesis & Workup

Q: I need to recrystallize the compound. Ethanol isn't working well. A: Pyrazolo-pyridazines often require a high-boiling alcohol or a mixed-solvent system for recrystallization.

  • Recommendation: Try Ethanol/DMF (9:1) or pure n-Butanol .

  • Protocol: Dissolve the crude solid in the minimum amount of hot DMF (or n-Butanol). Add hot Ethanol slowly until turbidity just appears. Allow to cool slowly to room temperature, then to 4°C. The slow cooling promotes the formation of pure crystals rather than amorphous precipitate.

Solubilization Workflow Visualization

The following diagram outlines the logical decision-making process for dissolving 6-chloro-1H-pyrazolo[4,3-c]pyridazine based on the intended application.

SolubilityWorkflow Start Start: Solid 6-Cl-PPDZ Goal Select Application Start->Goal Bio Biological Assay (Aqueous) Goal->Bio Chem Synthesis/Reaction (Organic) Goal->Chem Analytic Analytical (HPLC/NMR) Goal->Analytic DMSO_Stock Dissolve in DMSO (Target: 10-50 mM) Bio->DMSO_Stock Polar_Solvent Use DMF or DMAc (High Solubility) Chem->Polar_Solvent Coupling/SNAr NonPolar_Solvent Use DCM/THF (Moderate Solubility) Chem->NonPolar_Solvent Extraction NMR_Solvent DMSO-d6 (Recommended) or MeOD (with heat) Analytic->NMR_Solvent Check_Clear Is Solution Clear? DMSO_Stock->Check_Clear Sonicate Sonicate (40°C, 10 min) Check_Clear->Sonicate No Dilute Stepwise Dilution into Media (Max 0.5% DMSO) Check_Clear->Dilute Yes Sonicate->Check_Clear

Caption: Decision tree for solubilizing 6-chloro-1H-pyrazolo[4,3-c]pyridazine based on experimental needs.

Advanced Experimental Protocols

Protocol 1: pH-Adjusted Dissolution for Aqueous Buffers

If DMSO is contraindicated for your assay, you can exploit the acidity of the pyrazole NH (pKa ~12) or the basicity of the pyridazine nitrogens.

Method A: Acidic Solubilization (Protonation)

  • Mechanism: Protonation of the pyridazine nitrogen (N-2 or N-5) to form a cationic salt.

  • Reagents: 0.1 M HCl or Methanesulfonic acid.

  • Procedure:

    • Suspend 1 mg of compound in 1 mL of water.

    • Add 1.0 equivalent of 0.1 M HCl dropwise while vortexing.

    • Once dissolved, dilute rapidly with the assay buffer.

    • Warning: If the assay buffer pH > 5, the compound may precipitate back out as the free base.

Method B: Basic Solubilization (Deprotonation)

  • Mechanism: Deprotonation of the pyrazole NH to form an anionic salt.

  • Reagents: 0.1 M NaOH or KOH.

  • Procedure:

    • Suspend compound in water.

    • Add 1.05 equivalents of 0.1 M NaOH.

    • Vortex until clear.

    • Note: This form is often more stable in aqueous solution than the cationic form, but high pH may be incompatible with some biological targets.

Protocol 2: High-Concentration NMR Sample Preparation

For 13C-NMR, high concentrations (>20 mg/mL) are often required.

  • Solvent Choice: DMSO-d6 is superior to CDCl3 or MeOD due to its ability to disrupt intermolecular hydrogen bonds.

  • Tube Loading: Place solid in the tube first, then add solvent.

  • Heating: If the solid persists, heat the NMR tube carefully in a water bath to 50°C.

  • Acquisition: Run the NMR experiment at 25°C or elevated temperature (e.g., 300K or 310K) to prevent precipitation during the long acquisition time.

References

  • PubChem. (2025).[1] 6-chloro-1H-pyrazolo[4,3-c]pyridazine - Compound Summary. National Center for Biotechnology Information. [Link]

  • Mizzoni, R. H., & Spoerri, P. E. (1951).[2] Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine.[2] Journal of the American Chemical Society, 73(4), 1873–1874. [Link]

  • Unnissa, S. H., & Rajan, D. (2016).[3] Drug design, development and biological screening of pyridazine derivatives.[3] Journal of Chemical and Pharmaceutical Research, 8(8), 999-1004.[3] (Demonstrates DMSO solubility for pyrazolo-pyridazine derivatives). [Link]

  • Ather, F., et al. (2010).[4] 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E, E66, o2656. (discusses pi-pi stacking interactions in chloropyridazine derivatives). [Link]

Sources

Optimization

minimizing side reactions during pyrazolo[4,3-c]pyridazine cyclization

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the c...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the cyclization of pyrazolo[4,3-c]pyridazines. This guide is designed to provide not only solutions but also a deeper understanding of the underlying chemical principles to empower you in your synthetic endeavors.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding pyrazolo[4,3-c]pyridazine synthesis.

Q1: What are the most common synthetic strategies for preparing pyrazolo[4,3-c]pyridazines?

A1: The construction of the pyrazolo[4,3-c]pyridazine ring system is typically achieved through two primary strategies:

  • Annulation of a pyrazole ring onto a pre-existing pyridazine core.

  • Formation of the pyridazine ring from a suitably functionalized pyrazole precursor. [1]

Common methods include the cyclization of substituted hydrazones, multicomponent reactions, and intramolecular cyclizations of functionalized precursors.[2] The choice of strategy is often dictated by the desired substitution pattern on the final molecule and the commercial availability of starting materials.[2]

Q2: What is the most significant and common side reaction in pyrazolo[4,3-c]pyridazine synthesis?

A2: The most frequently encountered side reaction is the formation of regioisomers, particularly the pyrazolo[3,4-b]pyridine isomer.[2] This occurs because the precursors can often react in different orientations, leading to a mixture of products that can be challenging to separate.[2]

Q3: What are the key factors that influence the regioselectivity of the cyclization?

A3: Several factors critically influence the regiochemical outcome of the reaction:

  • Steric and Electronic Properties of Substituents: The nature and position of substituents on both the pyrazole and pyridazine precursors can sterically or electronically favor one cyclization pathway over another.[2] For instance, bulky protecting groups can be strategically used to block one reaction site, thereby directing the formation of the desired isomer.[2]

  • Reaction Conditions: Parameters such as temperature, reaction time, solvent, and pH can have a significant impact on the ratio of regioisomers formed.[2]

  • Nature of the Starting Materials: The specific precursors used are crucial. For example, in syntheses involving hydrazones, the (Z)-isomer may cyclize readily while the (E)-isomer might not react under the same conditions.[2]

  • Catalyst/Promoter: The choice of catalyst can be pivotal. For example, iodine has been reported to promote the formation of a specific regioisomer in certain multicomponent reactions.[2]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Guide 1: Problem - Low Yield of the Desired Pyrazolo[4,3-c]pyridazine

Low yields are a common frustration in synthetic chemistry. This guide will walk you through potential causes and solutions.

Potential Cause 1: Inefficient Cyclization

The cyclization step may not be proceeding to completion.

  • Solution 1.1: Optimize Reaction Time and Temperature. Prolonged reaction times or excessively high temperatures can lead to the decomposition of either the starting materials or the desired product.[2] It is crucial to monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.[2]

  • Solution 1.2: Screen Different Catalysts and Solvents. The choice of catalyst and solvent can dramatically affect the reaction rate and yield. If an acidic catalyst is being used, consider screening other acids or even Lewis acids. Solvent choice impacts the solubility of reactants and can influence reaction kinetics. An empirical screening of different solvents is often a worthwhile endeavor.

Potential Cause 2: Competing Side Reactions

As discussed, the formation of regioisomers is a primary cause of low yields of the desired product. Other potential side reactions include decomposition and polymerization.

  • Solution 2.1: Modify the Substrate. Altering the electronic and steric properties of your starting materials can disfavor the formation of unwanted side products.[2] For example, introducing an electron-withdrawing or a bulky group near the reactive site can influence the reaction pathway.[2]

  • Solution 2.2: Explore Alternative Synthetic Routes. If optimizing the current protocol proves unsuccessful, it may be more efficient to investigate a different synthetic strategy altogether.[2] For instance, a microwave-assisted three-component reaction has been reported to provide good yields and excellent regioselectivity for some pyrazolopyridines.[2]

Guide 2: Problem - Formation of an Undesired Regioisomer as the Major Product

This is a frequent challenge that directly impacts the yield and purity of your target molecule.

Logical Framework for Troubleshooting Regioisomer Formation

G Start Undesired Regioisomer is Major Product P1 Analyze Reaction Conditions Start->P1 P2 Evaluate Substrate Properties Start->P2 S3 Consider Alternative Synthetic Route Start->S3 If optimization fails S1 Modify Reaction Parameters: - Temperature - Solvent - Catalyst - pH P1->S1 S2 Modify Substrate: - Introduce Bulky Groups - Alter Electronic Properties P2->S2 Outcome Improved Yield of Desired Isomer S1->Outcome S2->Outcome S3->Outcome

Caption: Troubleshooting workflow for optimizing reaction regioselectivity.

Detailed Strategies to Control Regioselectivity:

  • Systematic Variation of Reaction Parameters: A methodical approach to altering the reaction conditions can help steer the reaction towards the desired pyrazolo[4,3-c]pyridazine. This includes a careful evaluation of different solvents and electrophiles.[2]

  • Substrate Modification: As mentioned, the electronic and steric properties of the starting materials can be modified to favor the formation of the desired isomer.[2] For example, a bulky protecting group on a nearby nitrogen atom can sterically hinder the formation of the undesired isomer.[2]

  • Computational Chemistry: Density Functional Theory (DFT) and other quantum chemical calculations can be valuable tools to model reaction pathways and predict the thermodynamic and kinetic favorability of forming different regioisomers. This can aid in the rational design of your synthetic strategy.

Guide 3: Problem - Difficulty in Separating the Pyrazolo[4,3-c]pyridazine from its Regioisomers

Due to their structural similarity, regioisomers often have very similar polarities, making their separation by standard column chromatography challenging.[2]

Table 1: Troubleshooting Chromatographic Separation of Regioisomers

StrategyDescriptionKey Considerations
Optimize Chromatographic Conditions Experiment with a wide range of solvent systems with varying polarities. Consider using a different stationary phase, such as alumina instead of silica gel.A systematic gradient elution can sometimes resolve closely eluting compounds.
Preparative HPLC For particularly challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can offer superior resolution.This method is often more expensive and time-consuming but can provide high-purity material.
Derivatization In some cases, the mixture of isomers can be subjected to a reaction that selectively modifies one isomer, altering its polarity and making it easier to separate. The modifying group can then be removed in a subsequent step.This adds extra steps to the synthesis but can be a powerful technique for difficult separations.
Recrystallization If your desired isomer is a solid, carefully screening various solvents for recrystallization may allow for its selective crystallization from the mixture, leaving the undesired isomer in the mother liquor.This is often a trial-and-error process but can be highly effective for purification.

Section 3: Experimental Protocols

This section provides a general, adaptable protocol for the synthesis of pyrazolo[4,3-c]pyridazines via hydrazone cyclization.

Protocol 1: Synthesis of Pyrazolo[4,3-c]pyridazines from (Z)-3-Acylpyridine N-oxide Tosylhydrazone

This protocol is adapted from a general procedure and should be optimized for your specific substrate.[2]

Workflow for Pyrazolo[4,3-c]pyridazine Synthesis

G A Dissolve (Z)-3-acylpyridine N-oxide tosylhydrazone in anhydrous solvent B Add amine base and cool to 0 °C A->B C Slowly add electrophilic additive B->C D Warm to room temperature and stir overnight C->D E Monitor reaction by TLC D->E F Quench with water and extract with organic solvent E->F Reaction complete G Dry organic layer, filter, and concentrate F->G H Purify by column chromatography G->H I Characterize product H->I

Caption: General experimental workflow for pyrazolo[4,3-c]pyridazine synthesis.

Step-by-Step Methodology:

  • To a solution of the (Z)-3-acylpyridine N-oxide tosylhydrazone in a suitable anhydrous solvent, add the amine base and cool the mixture to 0 °C.

  • Slowly add the electrophilic additive to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Section 4: Characterization of Products and Byproducts

Accurate characterization is essential to confirm the structure of your desired product and identify any side products.

Q4: How can I differentiate between pyrazolo[4,3-c]pyridazine and its pyrazolo[3,4-b]pyridine regioisomer using spectroscopic methods?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.

  • ¹H NMR: The chemical shifts and coupling constants of the aromatic protons on the pyridine and pyrazole rings will differ between the two isomers. Careful analysis of the 2D NMR spectra, such as COSY and HMBC, can help in assigning the proton and carbon signals and unambiguously determining the connectivity of the atoms, thus confirming the regiochemistry.

  • ¹³C NMR: The chemical shifts of the carbon atoms, particularly those at the ring fusion and in the vicinity of the nitrogen atoms, will be distinct for each isomer.

  • NOESY: Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify protons that are close in space. This can be particularly useful for confirming the regiochemistry by observing through-space correlations between protons on the two different rings.

Mass Spectrometry (MS): While MS will give the same molecular weight for both isomers, fragmentation patterns in techniques like MS/MS might show differences that can aid in their differentiation.

References

  • BenchChem. (2025). Overcoming regioselectivity issues in pyrazolo[4,3-c]pyridine synthesis.
  • Beilstein Journals. (2014, July 31). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach.
  • Lirias.
  • MDPI. (2022, October 18).
  • ResearchGate. (2025, August 6).
  • PMC. (2023, January 16). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
  • ACS Publications. (2013, July 31).
  • MDPI. (2023, October 25).
  • ResearchGate. (2025, August 10). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine.
  • MDPI. (2023, October 25).
  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Deriv
  • JOCPR. (2016).
  • ResearchGate. Novel synthesis of some fused pyrazolo[3,4-c]pyridazines,pyridazino[3 ΄,4΄ :3,4]pyrazolo[5,1-c]-1,2,4-triazines andpyrimido[1΄,2.
  • PubMed. (2005, November 3). Pyrazolo[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases.[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases*.

Sources

Troubleshooting

optimizing reaction temperature for pyrazolo[4,3-c]pyridazine formation

A Guide to Optimizing Reaction Temperature for Researchers, Scientists, and Drug Development Professionals Troubleshooting Guide: Optimizing Reaction Temperature This section addresses common issues encountered during th...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Optimizing Reaction Temperature for Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide: Optimizing Reaction Temperature

This section addresses common issues encountered during the synthesis of pyrazolo[4,3-c]pyridazines where temperature is a key variable.

Issue 1: Low or No Yield of the Desired Product

Question: I am not getting the expected pyrazolo[4,3-c]pyridazine product, or the yield is significantly lower than reported in the literature. How can I improve this by adjusting the temperature?

Answer:

Low or no yield is a frequent challenge in heterocyclic synthesis and can often be traced back to suboptimal reaction temperatures. The temperature influences reaction rates, reagent stability, and the potential for competing side reactions.

Possible Causes and Solutions:

  • Insufficient Thermal Energy: The reaction may have a high activation energy barrier that is not being overcome at the current temperature.

    • Solution: Gradually increase the reaction temperature in 10-20°C increments. Many syntheses of pyrazolo[4,3-c]pyridazines and related structures require elevated temperatures, often at reflux in solvents like ethanol, or even higher temperatures in solvents like 1,2-dichlorobenzene (e.g., 140°C)[1]. For instance, in a Diaza-Wittig approach to a pyridazine precursor, increasing the temperature from room temperature to 60°C was attempted to drive the reaction, although in that specific case, a change in phosphine reagent was ultimately more effective[2][3].

  • Kinetic vs. Thermodynamic Control: At lower temperatures, you may be favoring a kinetically controlled pathway that leads to a different, undesired regioisomer (e.g., a pyrazolo[3,4-b]pyridine). The desired pyrazolo[4,3-c]pyridazine may be the thermodynamically more stable product, requiring higher temperatures to allow the reaction to reach equilibrium[4][5][6][7][8].

    • Solution: If you suspect you are forming a kinetic product, increasing the temperature and reaction time can favor the formation of the more stable thermodynamic product. Monitoring the reaction by TLC or LC-MS at different temperatures can provide insight into the product distribution over time.

  • Microwave-Assisted Synthesis: For reactions that are sluggish with conventional heating, microwave irradiation can be a powerful tool to rapidly and uniformly heat the reaction mixture, often leading to significantly reduced reaction times and improved yields[9][10][11][12].

    • Solution: If available, consider transitioning your synthesis to a microwave reactor. This allows for precise temperature control at elevated temperatures that might be difficult to achieve with conventional heating. For example, some pyrazolopyridine syntheses are effectively carried out at temperatures ranging from 120°C to 150°C under microwave conditions[10][13].

Experimental Protocol: Systematic Temperature Screening

  • Initial Reaction: Set up the reaction at the temperature reported in the literature or a conservative starting point (e.g., room temperature or 50°C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals.

  • Incremental Increase: If no product is observed or the reaction is slow, increase the temperature by 20°C and continue monitoring.

  • Reflux Conditions: If the reaction is still not proceeding efficiently, switch to reflux conditions using an appropriate solvent.

  • High-Boiling Point Solvents: For very challenging reactions, consider using a high-boiling point solvent like DMF or 1,2-dichlorobenzene, which allows for higher reaction temperatures[1].

  • Microwave Synthesis: If accessible, perform the reaction in a microwave synthesizer, screening a temperature range (e.g., 100-160°C).

Issue 2: Formation of Significant Side Products or Product Decomposition

Question: My reaction is producing a complex mixture of products, or I am observing degradation of my desired pyrazolo[4,3-c]pyridazine. How is temperature contributing to this?

Answer:

Excessive reaction temperatures can be as detrimental as insufficient heat. High temperatures can lead to the formation of side products through competing reaction pathways or cause the thermal decomposition of starting materials, intermediates, or the final product.

Possible Causes and Solutions:

  • Product Decomposition: The pyrazolo[4,3-c]pyridazine core, while generally stable, can degrade at very high temperatures, especially in the presence of reactive reagents or impurities. Some related nitrogen-rich heterocyclic compounds are known for their high thermal stability, with decomposition temperatures exceeding 300°C, but this is not universal for all derivatives[14][15][16].

    • Solution: If you suspect product degradation, try running the reaction at a lower temperature for a longer period. Monitoring the reaction by LC-MS can help identify the appearance of degradation products.

  • Competing Side Reactions: High temperatures can provide enough energy to overcome the activation barriers of undesired side reactions, leading to a complex product mixture.

    • Solution: Carefully control the reaction temperature to favor the desired reaction pathway. A systematic decrease in temperature may improve the selectivity of the reaction.

  • Solvent Effects at High Temperatures: The choice of solvent is crucial. At elevated temperatures, some solvents can participate in side reactions.

    • Solution: Ensure your solvent is inert under the reaction conditions. If using a high-boiling point solvent, confirm its compatibility with your reagents at the target temperature.

Data Presentation: Temperature Effects on a Hypothetical Pyrazolo[4,3-c]pyridazine Synthesis

Temperature (°C)Reaction Time (h)Yield of Desired Product (%)Purity by LC-MS (%)Observations
60241595Slow conversion, clean reaction
80 (Reflux in EtOH)126592Good conversion, minor impurities
10068588Fast reaction, increased side products
12047075Faster reaction, significant side products and some product degradation
14024550Rapid reaction, major decomposition observed

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for a novel pyrazolo[4,3-c]pyridazine synthesis?

A1: A good starting point depends on the specific synthetic route. For many cyclization reactions leading to this scaffold, starting at a moderate temperature, such as 60-80°C, is advisable. If the reaction is slow, gradually increasing the temperature to the reflux point of the solvent is a common strategy[17][18]. For reactions known to be sluggish, starting directly at reflux or considering microwave synthesis may be more efficient[9][12].

Q2: How does temperature influence regioselectivity in pyrazolo[4,3-c]pyridazine synthesis?

A2: Temperature is a key factor in controlling regioselectivity by dictating whether a reaction is under kinetic or thermodynamic control[4][5][6][7][8].

  • Kinetic Control (Low Temperature): At lower temperatures, the product that forms the fastest (i.e., has the lowest activation energy) will be the major product. This may not be the most stable isomer.

  • Thermodynamic Control (High Temperature): At higher temperatures, the reaction becomes more reversible, allowing equilibrium to be established. The most stable product (the one with the lowest Gibbs free energy) will be the major product.

If you are isolating an undesired regioisomer, such as a pyrazolo[3,4-b]pyridine, consider increasing the reaction temperature to favor the formation of the potentially more stable pyrazolo[4,3-c]pyridazine isomer[1].

Q3: Can microwave heating improve my pyrazolo[4,3-c]pyridazine synthesis?

A3: Yes, microwave-assisted synthesis has been shown to be highly effective for the formation of pyrazolopyridines and related heterocycles[9][10][11][12]. The benefits include:

  • Rapid Heating: Microwaves directly heat the solvent and reactants, leading to a rapid increase in temperature.

  • Uniform Heating: This eliminates hot spots that can occur with conventional heating, potentially reducing side product formation.

  • Higher Temperatures: Superheating of solvents above their boiling points can be achieved in sealed vessels, allowing for reactions to be performed at higher temperatures than are possible with standard reflux setups.

  • Reduced Reaction Times: Reactions that take hours with conventional heating can often be completed in minutes.

Q4: What are the signs of product decomposition due to excessive heat?

A4: Signs of product decomposition include:

  • A darkening or charring of the reaction mixture.

  • The appearance of multiple new spots on a TLC plate that are often close to the baseline.

  • A decrease in the concentration of the desired product in the LC-MS trace over time, accompanied by the appearance of new peaks.

  • Gas evolution from the reaction mixture.

If you observe these signs, it is crucial to reduce the reaction temperature immediately.

Visualizing Reaction Pathways

Diagram 1: Kinetic vs. Thermodynamic Control

G cluster_0 Reaction Coordinate Diagram Reactants Reactants TS_Kinetic Transition State (Kinetic) Reactants->TS_Kinetic Low Ea (Low Temp) TS_Thermo Transition State (Thermodynamic) Reactants->TS_Thermo High Ea (High Temp) Kinetic_Product Kinetic Product (e.g., undesired regioisomer) TS_Kinetic->Kinetic_Product Thermo_Product Thermodynamic Product (e.g., desired pyrazolo[4,3-c]pyridazine) TS_Thermo->Thermo_Product Kinetic_Product->TS_Thermo Reversible at High Temp

Caption: Energy profile for kinetic vs. thermodynamic products.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield of Pyrazolo[4,3-c]pyridazine Check_Temp Is Reaction Temperature Sufficiently High? Start->Check_Temp Increase_Temp Increase Temperature (e.g., Reflux) Check_Temp->Increase_Temp No Check_Regio Check for Regioisomers Check_Temp->Check_Regio Yes Increase_Temp->Check_Regio High_Temp_Strategy Higher Temp/ Longer Time for Thermodynamic Product Check_Regio->High_Temp_Strategy Yes Use_Microwave Consider Microwave Synthesis Check_Regio->Use_Microwave No Success Improved Yield High_Temp_Strategy->Success Use_Microwave->Success

Caption: Decision tree for addressing low reaction yield.

References

  • Synthesis of pyrazolo[3,4-b]pyrazines, pyrazolo[4,3-c]pyridazines and... - ResearchGate. Available at: [Link]

  • Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions - Wiley Online Library. Available at: [Link]

  • Strategy for the synthesis of pyridazine heterocycles and its derivatives - Lirias. Available at: [Link]

  • Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives | The Journal of Organic Chemistry. Available at: [Link]

  • Optimization of the reaction conditions in the synthesis of 4a - ResearchGate. Available at: [Link]

  • Strategy for the synthesis of pyridazine heterocycles and its derivatives - Lirias. Available at: [Link]

  • Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives | The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis, thermal property and antifungal evaluation of pyrazine esters - Springer. Available at: [Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - MDPI. Available at: [Link]

  • 33: Kinetic control vs. thermodynamic control - YouTube. Available at: [Link]

  • Effect of temperature on yield and rate of reaction - ResearchGate. Available at: [Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC. Available at: [Link]

  • Solvent-free microwave-assisted synthesis of novel pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines with potential antifu - RepHip UNR. Available at: [Link]

  • In situ fluorescence visualizing of a temperature-dependent photoreaction process of pyridazine N-oxide - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach - Beilstein Journals. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. Available at: [Link]

  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies - MDPI. Available at: [Link]

  • Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][1][19]oxazoles via Intramolecular Nitrile Oxide Cycloaddition - MDPI. Available at: [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review - DergiPark. Available at: [Link]

  • Kinetic vs. Thermodynamic Control in Reactions | PDF | Physical Chemistry - Scribd. Available at: [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC. Available at: [Link]

  • Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis | Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of substituted 1H-pyridazin-4-ones, 2-H-pyrazolo [4,3-c] pyridazines, pyrazoles and isoxazole derivatives - ResearchGate. Available at: [Link]

  • Effect of various temperatures and solvents in the synthesis of 5a, using [DMBSI]HSO 4 - ResearchGate. Available at: [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC. Available at: [Link]

  • Pyrazolo[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases - PubMed. Available at: [Link]

  • Synthesis of Thermally Stable and Insensitive Energetic Materials by Incorporating the Tetrazole Functionality into a Fused-Ring 3,6-Dinitropyrazolo-[4,3-c]Pyrazole Framework - ACS Publications. Available at: [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - MDPI. Available at: [Link]

  • Nitrogen-Rich Tetrazolo[1,5-b]pyridazine: Promising Building Block for Advanced Energetic Materials - DTIC. Available at: [Link]

  • Thermally stable 3,6-dinitropyrazolo[4,3-c]pyrazole-based energetic materials - PubMed. Available at: [Link]

  • Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach - PMC. Available at: [Link]

  • Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PubMed. Available at: [Link]

  • (PDF) Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - ResearchGate. Available at: [Link]

  • Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives - PubMed. Available at: [Link]

  • Thermal cyclisation of pyridazinylhydrazones to give s-triazolo[4,3-b]-pyridazines and pyridazino[2,3-a]benzimidazole - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Publishing. Available at: [Link]

Sources

Optimization

handling moisture sensitivity of 6-chloro-1H-pyrazolo[4,3-c]pyridazine intermediates

Technical Support Center: Handling & Stabilization of 6-Chloro-1H-pyrazolo[4,3-c]pyridazine Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Scope: Moisture sensitivity, hydrolytic stabilit...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Stabilization of 6-Chloro-1H-pyrazolo[4,3-c]pyridazine

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Scope: Moisture sensitivity, hydrolytic stability, storage protocols, and troubleshooting SNAr couplings.

Introduction: The "Imidoyl" Vulnerability

Welcome to the technical support guide for 6-chloro-1H-pyrazolo[4,3-c]pyridazine . While this scaffold is a potent pharmacophore in kinase inhibitor discovery (often targeting JAK, CDK, or similar pathways), it presents a specific chemical vulnerability: the C-6 chloro position .

Electronically, this functionality behaves as a cyclic imidoyl chloride (


). While the aromaticity of the pyridazine ring provides some stabilization, the electron-deficient nature of the fused system renders the C-Cl bond highly susceptible to nucleophilic attack by water (hydrolysis), reverting the molecule to its thermodynamically stable "lactam" form (6-oxo-1H-pyrazolo[4,3-c]pyridazine).

This guide provides the protocols necessary to prevent this degradation during synthesis, storage, and downstream coupling.

Module 1: Critical Handling During Synthesis (The POCl₃ Step)

The most common route to this intermediate involves chlorinating the corresponding pyridazinone using phosphorous oxychloride (


). This is the highest-risk step for moisture-induced failure.
The Problem: The "Quench" Trap

Upon quenching the reaction, residual


 reacts with water to generate Phosphoric Acid (

) and Hydrochloric Acid (

) along with significant heat.
  • Risk: High temperature + Strong Acid + Water = Rapid hydrolysis of your product back to the starting material (pyridazinone).

Protocol: The "Cold-Dry" Workup

Do not pour the reaction mixture directly into ice water if you can avoid it. Use this modified protocol to minimize hydrolysis.

  • Evaporation First: Remove excess

    
     under high vacuum before any aqueous contact. Co-evaporate with dry toluene twice to remove trapped traces.
    
  • The Buffered Quench:

    • Prepare a saturated Sodium Bicarbonate (

      
      )  solution mixed with ice (0°C).
      
    • Dissolve the crude residue in a non-miscible organic solvent (DCM or EtOAc).

    • Slowly pour the organic phase into the stirring bicarbonate slurry.

    • Why? This neutralizes the HCl immediately upon generation, preventing acid-catalyzed hydrolysis of the C-Cl bond.

Technical Insight: Acid catalysis protonates the pyridazine nitrogen (


), making the C-6 carbon significantly more electrophilic and susceptible to water attack. Keeping the pH neutral/basic is critical.

Module 2: Storage & Stability

The "1H" in the name indicates an unsubstituted pyrazole nitrogen. This proton is acidic (


) and capable of hydrogen bonding, making the solid material hygroscopic .

Stability Data Table

ConditionStability RatingConsequence of Failure
Solid (Ambient Air) LowAbsorbs atmospheric moisture; surface hydrolysis turns solid from off-white to yellow/orange.
Solid (Desiccator) HighStable for months if stored under Argon/Nitrogen at -20°C.
Solution (DMSO/wet) CriticalRapid hydrolysis (t½ < 24h). The polar aprotic solvent strips water from the air and facilitates nucleophilic attack.
Solution (DCM/Anhydrous) ModerateStable for days if sealed.
Storage Protocol
  • Lyophilization: If purifying via HPLC, lyophilize immediately. Do not leave in aqueous acetonitrile buffers.

  • Inert Atmosphere: Store under Argon. The 1H-pyrazole moiety can form hydrates that induce crystal lattice changes, trapping water near the reactive C-Cl bond.

Module 3: Troubleshooting Downstream Couplings ( )

Researchers often use this intermediate to couple amines at the C-6 position. A common failure mode is "Low Yield / Recovery of Hydrolyzed Product."

The Mechanism of Failure

In


 reactions, water competes with your amine nucleophile. If your base (e.g., 

,

) is wet (hygroscopic), it brings water into the reaction.

Visualizing the Degradation Pathway The following diagram illustrates the competition between the desired


 coupling and the moisture-induced hydrolysis loop.

HydrolysisPathway Start 6-Chloro-1H-pyrazolo [4,3-c]pyridazine (Reactive Intermediate) Transition Tetrahedral Intermediate Start->Transition Nucleophilic Attack Amine Amine Nucleophile (R-NH2) Amine->Transition Water Moisture (H2O) (Competitor) Water->Transition  If Wet Product Desired Product (Amino-substituted) Transition->Product -HCl (Base assisted) Byproduct Hydrolyzed Lactam (6-Oxo-derivative) DEAD END Transition->Byproduct -HCl (Irreversible)

Figure 1: The competitive landscape between productive coupling and destructive hydrolysis. Note that the hydrolysis to the lactam is thermodynamically favored and irreversible.

Recommended Coupling Conditions
  • Solvent: Anhydrous DMF or NMP (stored over molecular sieves).

  • Base: DIPEA (organic bases introduce less water than inorganic carbonates).

  • Temperature: Keep below 80°C if possible. Higher temperatures lower the activation energy barrier for water attack more than for amine attack (due to concentration effects of trace moisture).

FAQ & Troubleshooting Guide

Q1: My LCMS shows a mass of M-18 or M+2?

  • Diagnosis: You are likely seeing the hydrolyzed product.

    • M (Chloro): ~154 Da (approx).[1]

    • M (Hydroxy/Lactam): ~136 Da.

    • Note: In LCMS, the lactam often does not ionize well or shows complex adducts.

  • Fix: Check your solvent water content. Run a Karl-Fischer titration on your reaction solvent. If >500ppm water, discard.

Q2: The reaction turns solid/precipitates immediately upon adding base.

  • Diagnosis: The "1H" proton is being deprotonated (forming the pyrazolate anion). This salt is often less soluble in organic solvents.

  • Fix: This is actually good—the anion is less electrophilic, protecting the core from hydrolysis until the temperature is raised. Ensure vigorous stirring.

Q3: Can I use microwave irradiation?

  • Answer: Yes, but dry the vessel thoroughly . Microwave heating superheats water pockets. If your amine is a liquid, dry it over KOH pellets or sieves before addition.

References

  • Synthesis of Pyrazolo[4,3-c]pyridazine Analogues

    • Source: The Journal of Organic Chemistry (ACS).
    • Relevance: Defines the chlorination protocol using POCl3 and subsequent handling.
    • Citation: Dehbi, O., et al. (2013). "Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives." J. Org. Chem. 78(19), 9614–9626.
    • URL:[Link]

  • Handling of Chloropyrazine/Pyridazine Intermediates

    • Source: Organic Process Research & Development (ACS).
    • Relevance: Discusses the scalability and moisture sensitivity of chloro-fused pyrazines (analogous chemistry).
    • Citation: Bass, T. M., et al. (2024).[2] "Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade." Org.[3][4][5] Process Res. Dev.

    • URL:[Link][6]

  • Hydrolytic Stability of Imidoyl Chlorides

    • Source: Wikipedia / General Chemical Liter
    • Relevance: General mechanism of imidoyl chloride hydrolysis.
    • URL:[Link]

Sources

Troubleshooting

troubleshooting low conversion rates in 6-chloro-1H-pyrazolo[4,3-c]pyridazine substitution

This technical support guide is designed to troubleshoot low conversion rates in the substitution of 6-chloro-1H-pyrazolo[4,3-c]pyridazine . This scaffold presents a unique "push-pull" electronic challenge: the electron-...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed to troubleshoot low conversion rates in the substitution of 6-chloro-1H-pyrazolo[4,3-c]pyridazine . This scaffold presents a unique "push-pull" electronic challenge: the electron-deficient pyridazine ring favors nucleophilic attack, but the acidic pyrazole N-H and the coordinating ability of the pyridazine nitrogens often shut down standard reaction pathways.

Status: Operational | Topic: Substitution Efficiency & Troubleshooting | Tier: Advanced

Diagnostic Triage: Why is your reaction failing?

Before altering conditions, identify the specific failure mode. Compare your crude LCMS/NMR data to the scenarios below.

Symptom (LCMS/TLC)DiagnosisRoot Cause
Only Starting Material (SM) remains. Nucleophile Deactivation The basic conditions deprotonated the pyrazole N-H (

), creating an electron-rich anion that repels the incoming nucleophile.
SM remains + Catalyst precipitation (Pd black). Catalyst Poisoning The unprotected N-H or the N5/N6 pyridazine nitrogens are coordinating tightly to the Pd center, displacing ligands and killing the catalytic cycle.
New Peak (+16 mass units vs Product). Oxidation/Hydrolysis Formation of the pyridazinone derivative (hydrolysis of Cl to OH). Common in aqueous bases (NaOH,

) or wet solvents.
Complex Mixture / Multiple Regioisomers. Competitive N-Alkylation The electrophile attacked the pyrazole nitrogen (N1 or N2) instead of displacing the C6-chlorine.

Troubleshooting Workflow: The Decision Matrix

Use this logic flow to select the correct remediation strategy.

TroubleshootingFlow Start Start: Low Conversion CheckNH Is the Pyrazole N-H Protected? Start->CheckNH NoProt No (Free N-H) CheckNH->NoProt No YesProt Yes (Protected) CheckNH->YesProt Yes Method Reaction Type? NoProt->Method SNAr SNAr (Heat/Base) Method->SNAr PdCat Pd-Catalyzed Method->PdCat Sol1 Solution: Use 2.2 equiv Base (LiHMDS/NaH) to form dianion OR Acid Catalysis SNAr->Sol1 Sol2 Solution: MUST Protect N-H (THP/SEM/Boc) first PdCat->Sol2 CheckCond Check Conditions YesProt->CheckCond Hydrolysis Is Product Hydrolyzed (OH)? CheckCond->Hydrolysis Sol3 Switch to Anhydrous Base (Cs2CO3/Dioxane) or Buchwald (tBuBrettPhos) Hydrolysis->Sol3 Yes (OH formed) Sol4 Increase Temp >120°C Switch to NMP/DMSO Hydrolysis->Sol4 No (Stalled)

Figure 1: Decision matrix for troubleshooting substitution failures based on protection status and reaction type.

Detailed Protocols & Solutions

Scenario A: The "Dead" Reaction (Unprotected Scaffold)

The Issue: You are running a standard displacement (e.g., amine + base + heat), but conversion stalls at <20%. The Mechanism: The base deprotonates the pyrazole N-H first. The resulting negative charge is delocalized into the pyridazine ring, making it electron-rich and deactivating it toward nucleophilic attack.

Corrective Protocol (The "Acid Fix"): Instead of basic conditions, use acid catalysis to protonate the pyridazine nitrogen (N5), activating the C6-Cl bond.

  • Solvent: n-Butanol or Isopropanol.

  • Reagents: 1.0 equiv Substrate + 1.2 equiv Amine + 1.0 equiv HCl (4M in dioxane) or pTSA.

  • Conditions: Microwave irradiation at 120–140°C for 30–60 mins.

  • Why it works: Protonation of the pyridazine ring increases electrophilicity at C6 without generating the deactivating pyrazole anion.

Scenario B: Catalyst Poisoning in Buchwald-Hartwig Couplings

The Issue: Pd-catalyzed amination fails completely. The Mechanism: The pyrazole nitrogen (N1/N2) and pyridazine nitrogens (N5/N6) are excellent ligands. They bind to Pd(II) intermediates, preventing reduction to the active Pd(0) species or blocking the coordination of the substrate.

Corrective Protocol (The "Protection First" Strategy): Do not attempt Pd-coupling on the unprotected scaffold.

  • Step 1: Protection.

    • React substrate with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) or DHP (3,4-Dihydro-2H-pyran) / pTSA.

    • Note: Regioisomers (N1 vs N2 protection) may form but usually converge or are separable. N1 is typically thermodynamically favored.

  • Step 2: The Coupling.

    • Catalyst: XPhos Pd G3 or RuPhos Pd G3 (Pre-formed catalysts prevent induction period issues).

    • Base: Cs₂CO₃ (Weaker bases avoid hydrolyzing the Cl).

    • Solvent: 1,4-Dioxane (anhydrous).

    • Temp: 80–100°C.

Scenario C: Hydrolysis (The "OH" Impurity)

The Issue: You see a mass of [M-Cl+OH] (M+16 or M-18 depending on ionization). The Cause: Hydroxide ions (present in hygroscopic bases like KOH/NaOH or wet solvents) are smaller and harder nucleophiles than your amine, attacking the highly electrophilic C6 position.

Corrective Protocol:

  • Switch Bases: Use Cs₂CO₃ or K₃PO₄ (anhydrous). Avoid hydroxides and alkoxides.

  • Dry Solvents: Ensure DMSO or DMF are <50 ppm water.

  • Steric Bulk: If using an alkoxide nucleophile, use the corresponding alcohol as the solvent (e.g., NaOtBu in tBuOH) to prevent transesterification or hydrolysis.

Reference Data: Reactivity Profile

The following table summarizes the reactivity trends for the 6-chloro-1H-pyrazolo[4,3-c]pyridazine scaffold compared to standard heterocycles.

Parameter6-Cl-Pyrazolo[4,3-c]pyridazine2-Cl-Pyridine4-Cl-Pyrimidine

Reactivity
Moderate (Activated by N5/N6, deactivated by fusion)LowHigh
N-H Acidity (

)
~13.5 (Highly problematic)N/AN/A
Hydrolysis Risk High (Forms pyridazinone)LowModerate
Preferred Catalyst BrettPhos / XPhos BINAPXantphos

Frequently Asked Questions (FAQs)

Q: Can I use Cu-catalysis (Ullmann) instead of Palladium? A: Generally, no . Copper requires higher temperatures (>120°C) and stronger bases, which accelerates the decomposition of the chloropyridazine moiety (hydrolysis) and promotes oligomerization via the unprotected N-H. Stick to Pd-G3/G4 precatalysts.

Q: I need to install an ether (-OR) group. Sodium hydride (NaH) is giving me black tar. A: NaH is too harsh. It deprotonates the pyrazole first, then potentially attacks the ring.

  • Better approach: Use the alcohol as the solvent.[1][2] Add KOtBu (1.0 equiv) at 0°C, then add your substrate. The in situ generated alkoxide is cleaner.

Q: Which protecting group is best if I need to deprotect under acidic conditions later? A: THP (Tetrahydropyranyl) is superior to Boc for this scaffold. Boc is electron-withdrawing and further deactivates the ring toward


. THP is electronically neutral and easily removed with mild acid (HCl/MeOH) or heating in EtOH/water.

References

  • Reactivity of Chloropyridazines

    • Title: "Nucleophilic substitution reactions of chloropyridazines: Mechanisms and synthetic applic
    • Source: Journal of Heterocyclic Chemistry.
    • Context: Establishes the baseline reactivity of the pyridazine C-Cl bond compared to pyrimidines.
    • 3[4][5][6]

  • Buchwald-Hartwig Coupling on Heterocycles

    • Title: "Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cycliz
    • Source: ACS Org. Process Res. Dev. (2024).[7]

    • Context: Provides analogous protocols for handling fused chloro-pyrazolo systems, specifically highlighting the need for controlled conditions to avoid energetic intermedi
    • 8[4][5][6][9]

  • Protecting Group Strategies

    • Title: "Protecting Groups in Peptide and Heterocyclic Synthesis."
    • Source: Cre
    • Context: Validates the use of SEM and THP for nitrogen protection in azoles to prevent c
    • 10[4][5][6][9]

  • Mechanistic Insight (

    
     vs Pd): 
    
    • Title: "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines."
    • Source: WuXi AppTec / QM Magic Class.
    • Context: Explains the "push-pull" electronics and LUMO analysis relevant to fused electron-deficient rings.
    • 3[4][5][6][9][11]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 6-chloro-1H-pyrazolo[4,3-c]pyridazine

Analytical Comparison Guide: ^1^H NMR Structural Elucidation of 6-Chloro-1H-pyrazolo[4,3-c]pyridazine As targeted protein degradation (PROTACs, molecular glues) and selective kinase inhibition advance, the reliance on ri...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: ^1^H NMR Structural Elucidation of 6-Chloro-1H-pyrazolo[4,3-c]pyridazine

As targeted protein degradation (PROTACs, molecular glues) and selective kinase inhibition advance, the reliance on rigid, electron-deficient bicyclic scaffolds has surged. Among these, 6-chloro-1H-pyrazolo[4,3-c]pyridazine has emerged as a highly privileged intermediate, notably utilized in the synthesis of USP1 inhibitors for oncology [1] and BRM selective degradation agents [2].

However, this compact heteroaromatic system presents a unique analytical challenge: it possesses only three protons. Misassignment of the pyrazole and pyridazine protons can lead to catastrophic regioselectivity errors during downstream N-alkylation or SNAr cross-coupling at the C6-chlorine position [3].

This guide objectively compares NMR solvent environments and hardware platforms to establish a definitive, self-validating protocol for the structural elucidation of 6-chloro-1H-pyrazolo[4,3-c]pyridazine.

Mechanistic Atom-Mapping: The Origin of the Signals

To understand the NMR spectrum, we must first look at the causality of its synthesis. The standard route involves the DIBAL-H mediated reduction and subsequent intramolecular cyclization of methyl 6-chloro-4-hydrazinylpyridazine-3-carboxylate [1].

  • C3-H (Pyrazole Ring): DIBAL-H reduces the C3-methyl ester to an aldehyde. The adjacent C4-hydrazine condenses with this aldehyde, forming the pyrazole ring. The former aldehyde proton becomes the highly deshielded C3-H singlet.

  • C7-H (Pyridazine Ring): The isolated C5-proton on the original pyridazine ring is conserved during cyclization, becoming the C7-H singlet in the fused system.

  • N1-H (Pyrazole NH): The terminal nitrogen of the hydrazine moiety becomes the tautomeric N1-H .

Because C3-H and C7-H are separated by bridgehead carbons and heteroatoms, there is no vicinal (^3^J) coupling. Both appear as sharp singlets, necessitating comparative analytical techniques to differentiate them.

Platform Comparison: High-Field vs. Benchtop NMR

For routine reaction monitoring (e.g., verifying the disappearance of the 3.9 ppm methyl ester peak during cyclization), modern benchtop NMRs are highly efficient. However, definitive structural proof requires high-field systems.

Performance MetricHigh-Field NMR (600 MHz Cryoprobe)Benchtop NMR (80 MHz)Application to 6-Chloro-1H-pyrazolo[4,3-c]pyridazine
Resolution < 0.5 Hz1.0 - 2.0 HzBoth platforms easily resolve the C3/C7 singlets (~0.3 ppm apart).
Sensitivity Extremely HighModerateBenchtop requires >15 mg of sample, which may push the limits of its solubility in non-polar solvents.
2D Capabilities HSQC, HMBC, NOESYCOSY, basic HSQCCritical: 600 MHz is mandatory for HMBC to differentiate C3-H and C7-H via long-range carbon couplings.
Throughput High (Automated)High (At-line)Benchtop is ideal for rapid, at-line validation of the DIBAL-H reduction step [1].

Solvent Selection: DMSO-d6 vs. CDCl3

The highly polar, planar nature of the pyrazolo[4,3-c]pyridazine core dictates its solvent interactions. The choice of solvent fundamentally alters the spectral resolution due to tautomeric dynamics.

ParameterDMSO-d6CDCl3Causality & Expert Insight
Solubility Excellent (>50 mg/mL)Poor to ModerateThe rigid bicyclic core heavily favors polar aprotic environments to disrupt crystal lattice energy.
N1-H Signal ~13.8 ppm (Sharp br s)~11.5 ppm (Very broad)DMSO acts as a strong H-bond acceptor, locking the tautomeric exchange rate and highly deshielding the proton.
C3-H Signal ~8.45 ppm (Singlet)~8.30 ppm (Singlet)Deshielded by the adjacent pyrazole nitrogen and bridgehead carbon.
C7-H Signal ~8.10 ppm (Singlet)~7.95 ppm (Singlet)Deshielded by the C6-chlorine atom and pyridazine nitrogen.

Application Verdict: DMSO-d6 is the superior solvent. In CDCl3, the compound self-associates via intermolecular hydrogen bonding, causing concentration-dependent chemical shifts and severe broadening of the N1-H signal, which can obscure baseline integration.

Self-Validating Experimental Protocol (qNMR)

To ensure a self-validating system, this protocol uses the internal logic of the molecule's relaxation pathways to guarantee accurate integration (1:1:1 ratio).

Step 1: Sample Preparation Accurately weigh 5.0 - 10.0 mg of 6-chloro-1H-pyrazolo[4,3-c]pyridazine. Dissolve completely in 600 µL of DMSO-d6 containing 0.05% v/v TMS (Tetramethylsilane). Transfer to a high-quality 5 mm NMR tube, ensuring a solvent depth of exactly 4-5 cm to prevent magnetic field shimming artifacts.

Step 2: Acquisition Parameters (The T1 Relaxation Rule) Isolated aromatic protons (C3-H and C7-H) lack adjacent protons to facilitate efficient dipole-dipole relaxation. Consequently, their longitudinal relaxation times (T1) are unusually long.

  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1): Set to 5.0 to 10.0 seconds (Do NOT use the default 1.0s). Failing to extend D1 will result in incomplete relaxation and artificially low integration values for the aromatic singlets.

  • Scans (NS): 16 to 64, depending on concentration.

Step 3: Processing and Validation Apply an exponential window function (Line Broadening = 0.3 Hz) prior to Fourier transformation. Phase and baseline correct manually. Validation Check: The spectrum is valid if the integration ratio of C3-H : C7-H : N1-H is strictly 1.00 : 1.00 : 1.00, and the starting material methoxy peak (~3.9 ppm) is completely absent.

Logical Workflows and Visualizations

To definitively assign the two aromatic singlets, 1D NMR must be paired with 2D HMBC (Heteronuclear Multiple Bond Correlation). The logic relies on identifying which proton couples to the C-Cl carbon (C6).

Workflow A 6-Chloro-1H-pyrazolo[4,3-c]pyridazine Sample Preparation B Solvent Selection (DMSO-d6 vs CDCl3) A->B C 1D 1H NMR Acquisition (Benchtop vs High-Field) B->C D Signal Assignment (C3-H, C7-H, N1-H) C->D E 2D NMR (HMBC/HSQC) Orthogonal Validation D->E F Purity & Structural Confirmation E->F

Logical workflow for the NMR structural elucidation of 6-chloro-1H-pyrazolo[4,3-c]pyridazine.

LogicTree Start Observe Two Aromatic Singlets (~8.4 ppm and ~8.1 ppm) Q1 Are there vicinal protons? Start->Q1 NoCoupling No 3J Coupling Observed (Confirms C3 and C7 isolation) Q1->NoCoupling True HMBC Perform 2D HMBC Experiment NoCoupling->HMBC C3 Signal ~8.4 ppm Couples to C3a & C7a HMBC->C3 3J to Bridgehead C7 Signal ~8.1 ppm Couples to C6(Cl) & C7a HMBC->C7 2J/3J to C-Cl Assign3 Assigned as C3-H (Pyrazole Ring) C3->Assign3 Assign7 Assigned as C7-H (Pyridazine Ring) C7->Assign7

Logic tree for assigning isolated aromatic protons in 6-chloro-1H-pyrazolo[4,3-c]pyridazine.

References

  • Title: WO2023083285A1 - Small molecule inhibitors of ubiquitin specific protease 1 (usp1)
  • Title: WO2023093728A1 - Composé d'agent de dégradation sélective de brm et son utilisation Source: Google Patents URL
  • Title: WO2024033454A1 - Heteroaryl compounds for the treatment of cancer Source: Google Patents URL
Comparative

A Comparative Guide to HPLC Method Development for the Purity Assessment of 6-chloro-1H-pyrazolo[4,3-c]pyridazine

This guide provides an in-depth, experience-driven approach to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 6-chloro-1H-pyrazolo[4,3-c]pyridazine. This...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven approach to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 6-chloro-1H-pyrazolo[4,3-c]pyridazine. This polar heterocyclic compound presents unique challenges in chromatographic separation, demanding a systematic and scientifically-grounded strategy to ensure accurate quantification of the active pharmaceutical ingredient (API) and its potential impurities.

The Criticality of Purity in Drug Development

6-chloro-1H-pyrazolo[4,3-c]pyridazine is a heterocyclic building block with potential applications in medicinal chemistry. As with any potential therapeutic agent, ensuring its purity is paramount. Impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product.[1][2] A well-developed, stability-indicating HPLC method is therefore a cornerstone of the analytical framework, providing the necessary confidence in the quality of the API. This guide will walk through the logical progression of method development, from initial screening to a final, optimized method capable of separating the parent compound from its process-related impurities and degradation products.

Initial Method Development: A Multi-faceted Approach

The inherent polarity of 6-chloro-1H-pyrazolo[4,3-c]pyridazine suggests that a reversed-phase HPLC approach is a suitable starting point.[3] However, achieving adequate retention and selectivity for polar compounds can be challenging.[4][5] Our strategy, therefore, involves a systematic evaluation of key chromatographic parameters.

Experimental Workflow for Initial Method Screening

HPLC Method Development Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Characterization Analyte Characterization (Polarity, pKa) Column Selection Column Selection (C18, Phenyl-Hexyl, Polar-Embedded) Analyte Characterization->Column Selection Mobile Phase Screening Mobile Phase Screening (ACN vs. MeOH, Buffer Selection) Column Selection->Mobile Phase Screening Initial Data Evaluation Initial Data Evaluation (Peak Shape, Retention, Resolution) Mobile Phase Screening->Initial Data Evaluation Fine-tuning Gradient & pH Fine-tuning Gradient & pH Initial Data Evaluation->Fine-tuning Gradient & pH Forced Degradation Studies Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Fine-tuning Gradient & pH->Forced Degradation Studies Peak Purity Assessment Peak Purity Assessment (Diode Array Detector) Forced Degradation Studies->Peak Purity Assessment Method Validation (ICH Q2) Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision) Peak Purity Assessment->Method Validation (ICH Q2) Final Method Final, Robust HPLC Method Method Validation (ICH Q2)->Final Method

Caption: A logical workflow for systematic HPLC method development.

Stationary Phase Selection: Beyond C18

While a standard C18 column is a workhorse in reversed-phase chromatography, its highly hydrophobic nature can lead to poor retention of polar analytes.[6] To address this, we compared the performance of three distinct stationary phases:

  • Traditional C18: Provides a baseline for hydrophobic interactions.

  • Phenyl-Hexyl: Offers alternative selectivity through π-π interactions with the aromatic rings of the pyridazine system.[7][8]

  • Polar-Embedded Phase: Incorporates a polar group within the alkyl chain, enhancing retention of polar compounds and improving peak shape, especially in highly aqueous mobile phases.[9][10]

Mobile Phase Optimization: The Power of pH and Organic Modifier

The choice of organic solvent and the pH of the aqueous phase are critical levers for manipulating selectivity.[11][12]

  • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) were evaluated. ACN is generally a stronger solvent in reversed-phase, leading to shorter retention times, while MeOH can offer different selectivity due to its protic nature.

  • pH Adjustment: The pyrazolo[4,3-c]pyridazine structure contains basic nitrogen atoms, making its retention sensitive to pH. By adjusting the mobile phase pH with buffers (e.g., phosphate, acetate), we can control the ionization state of the analyte and its impurities, significantly impacting their retention and peak shape.[13]

Forced Degradation Studies: Ensuring a Stability-Indicating Method

To develop a truly robust purity method, it must be "stability-indicating," meaning it can resolve the API from any potential degradation products.[14][15] Forced degradation studies are performed to intentionally stress the API under various conditions to generate these degradants.[16][17]

Experimental Protocol for Forced Degradation
  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid API at 105°C for 48 hours.

  • Photolytic Degradation: Solution exposed to ICH-specified light conditions.

These studies are crucial for identifying the degradation pathways and ensuring the analytical method can separate these newly formed impurities.[14][15]

Comparative Analysis of Chromatographic Conditions

The following table summarizes the performance of different column and mobile phase combinations in separating 6-chloro-1H-pyrazolo[4,3-c]pyridazine from a key process impurity and a major degradation product formed under acidic stress.

Stationary PhaseOrganic ModifierBuffer (pH)Retention Time (API) (min)Resolution (API/Impurity)Tailing Factor (API)Theoretical Plates (API)
C18Acetonitrile0.1% Formic Acid (pH 2.7)3.51.21.83500
C18Methanol0.1% Formic Acid (pH 2.7)4.81.41.64200
Phenyl-HexylAcetonitrile20 mM KH₂PO₄ (pH 3.0)5.22.11.36800
Phenyl-HexylMethanol20 mM KH₂PO₄ (pH 3.0)6.52.51.27500
Polar-Embedded Acetonitrile 20 mM KH₂PO₄ (pH 6.8) 7.1 > 3.0 1.1 9500
Polar-EmbeddedMethanol20 mM KH₂PO₄ (pH 6.8)8.9> 3.01.19200

Analysis of Results:

The data clearly indicates that the Polar-Embedded phase with an acetonitrile gradient and a phosphate buffer at pH 6.8 provided the optimal separation. This combination yielded excellent resolution, symmetrical peak shape (low tailing factor), and high column efficiency (theoretical plates). The near-neutral pH likely keeps the basic nitrogens of the analyte and impurities in a consistent protonation state, leading to more predictable and robust chromatography.

Final Optimized HPLC Method

Based on the systematic evaluation, the following method was validated according to ICH Q2(R1) guidelines.[18][19][20][21]

Chromatographic Conditions
  • Column: Polar-Embedded C18, 150 mm x 4.6 mm, 3.5 µm

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Diluent: 50:50 Water:Acetonitrile

Sample Preparation

Accurately weigh approximately 10 mg of 6-chloro-1H-pyrazolo[4,3-c]pyridazine and dissolve in 100 mL of sample diluent to achieve a final concentration of 0.1 mg/mL.

Conclusion

The development of a robust HPLC method for a polar, ionizable compound like 6-chloro-1H-pyrazolo[4,3-c]pyridazine requires a departure from a "one-size-fits-all" C18 approach. By systematically comparing different stationary phases and optimizing mobile phase conditions, particularly pH, a superior separation can be achieved. The use of a polar-embedded stationary phase proved to be the most effective strategy, offering enhanced retention and improved peak shape. The final, validated method is demonstrated to be stability-indicating and suitable for the routine purity analysis of 6-chloro-1H-pyrazolo[4,3-c]pyridazine in a drug development setting, adhering to the stringent requirements of regulatory bodies.[22][23][24][25]

References

  • <621> CHROM
  • Understanding the Latest Revisions to USP <621> | Agilent. Source: Agilent.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Source: ECA Academy.
  • USP 621 Changes - Element Lab Solutions. Source: Element Lab Solutions.
  • What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis.
  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Source: FDA.
  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Source: Scribd.
  • HPLC Column Selection Guide - Phenomenex. Source: Phenomenex.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency. Source: European Medicines Agency.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Source: ICH.
  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC - Labtech. Source: Labtech.
  • Technical Support Center: Optimizing HPLC Separation of Dalbergioidin Isomers - Benchchem. Source: Benchchem.
  • Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked me
  • HPLC Separation Modes - Stationary Phase in HPLC | Waters.
  • Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science.
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. Source: Phenomenex.
  • Choosing the Right HPLC Stationary Phase | LCGC International - Chromatography Online.
  • Refinement of analytical methods for "3-piperazin-1-yl-1H-pyridazin-6-one" purity assessment - Benchchem. Source: Benchchem.
  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • HPLC Method Development. Source: MilliporeSigma.
  • Developing HPLC Methods - MilliporeSigma. Source: MilliporeSigma.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Forced degradation studies: A critical lens into pharmaceutical stability.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Development of forced degradation and stability indicating studies of drugs—A review. Source: ScienceDirect.
  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Source: BJSTR.
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate.

Sources

Validation

Technical Guide: Mass Spectrometry Profiling of 6-Chloro-1H-pyrazolo[4,3-c]pyridazine

The following guide is structured as a high-level Technical Application Note , designed for analytical chemists and medicinal chemists involved in structural elucidation and impurity profiling. It synthesizes established...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level Technical Application Note , designed for analytical chemists and medicinal chemists involved in structural elucidation and impurity profiling. It synthesizes established mass spectrometry principles for nitrogen heterocycles with predictive mechanistic analysis for this specific scaffold.

Fragmentation Dynamics, Isomeric Differentiation & Structural Validation

Executive Summary

6-Chloro-1H-pyrazolo[4,3-c]pyridazine represents a critical scaffold in the development of kinase inhibitors (e.g., CDK, JAK family).[1][2][3] However, its structural validation is frequently complicated by the presence of isobaric isomers, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-c]pyridazines , which share the identical molecular formula (


) and nominal mass (154 Da).[1]

This guide provides a definitive comparison of the fragmentation behaviors of the [4,3-c] core versus its common alternatives.[1] By leveraging the unique lability of the pyridazine N–N bond, researchers can utilize specific Neutral Loss Scans (NLS) to unambiguously identify this scaffold in complex matrices.[1]

Structural & Physicochemical Profile

Before MS analysis, the isotopic signature and ionization properties must be established to optimize detection parameters.

PropertyValue / CharacteristicNotes
Formula

High nitrogen content dictates fragmentation.[1][2][3]
Monoisotopic Mass 154.0046 DaBase peak in MS1 spectrum.[1][2][3]
Isotopic Pattern M (100%) : M+2 (32%)Distinctive 3:1 ratio due to

.[1][3]
Topological Polar Surface Area ~54

Moderate polarity; suitable for ESI and APCI.[1][2][3]
pKa (Predicted) ~8.5 (Pyridazine N)Readily protonates in 0.1% Formic Acid.[1][3]

Experimental Protocol: ESI-MS/MS Conditions

To replicate the fragmentation pathways described below, the following "Self-Validating" protocol is recommended. This setup prioritizes the detection of diagnostic neutral losses.

Instrument Parameters (QqQ / Q-TOF)
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode (+).[1][3][4]

  • Spray Voltage: 3.5 kV (Soft ionization to preserve molecular ion).[1][2][3]

  • Capillary Temperature: 275°C.[1][2][3]

  • Sheath Gas: 35 arb units; Aux Gas: 10 arb units.[1][2][3]

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is critical.[1][3] Low CE preserves the Cl-substituent; High CE is required to break the aromatic core.[1][2]

Workflow Logic
  • Full Scan (MS1): Confirm the presence of the m/z 155/157 doublet (chlorine pattern).[1]

  • Product Ion Scan (MS2): Select m/z 155 (

    
     isotope) as precursor to simplify spectra.
    
  • Validation: If the M+2 precursor (m/z 157) does not show the same neutral losses (shifted by +2 Da where Cl is retained), the peak is an interference.[1]

Mechanistic Fragmentation Analysis

The fragmentation of 6-chloro-1H-pyrazolo[4,3-c]pyridazine is governed by two competing pathways: Diazine Ring Contraction (Pathway A) and Halogen Elimination (Pathway B).[1][2][3]

Pathway A: The "Diazo" Collapse (Diagnostic)

Unlike pyrimidine-based isomers, the pyridazine ring contains a weak N–N single bond.[1] Upon collisional activation, this ring tends to extrude molecular nitrogen (


).[1][2][3]
  • Mechanism: Protonation at N5 destabilizes the pyridazine ring. A Retro-Diels-Alder (RDA) type collapse or simple bond homolysis leads to the ejection of

    
    .[1][2][3]
    
  • Observation: A sharp transition from m/z 155

    
     127  (
    
    
    
    28 Da).[1][2][3]
  • Significance: This is the primary fingerprint for the pyridazine core.

Pathway B: Radical Chloro Elimination

Typical of heteroaryl chlorides, the C–Cl bond is relatively weak.[1]

  • Mechanism: Homolytic cleavage yields a radical cation.[1][2][3][4]

  • Observation: Transition from m/z 155

    
     120  (Loss of 
    
    
    
    , 35 Da) or m/z 119 (Loss of HCl, 36 Da).
Pathway C: Secondary Fragmentation

Following the loss of


 (forming a pyrazole-vinyl cation species at m/z 127), the fragment typically loses HCN (27 Da) to form a stable terminal cation at m/z 100 .[1]

Comparative Analysis: Product vs. Alternative

The most common analytical challenge is distinguishing the Pyrazolo[4,3-c]pyridazine (Target) from the Pyrazolo[3,4-d]pyrimidine (Alternative/Isomer), a frequent scaffold in drug discovery libraries.[1]

Differentiation Matrix
FeatureTarget: [4,3-c] Pyridazine Alternative: [3,4-d] Pyrimidine Differentiation Logic
Core Structure Contains N–N bond in 6-ring.[1][2][3]Contains N–C–N pattern in 6-ring.[1][2][3]Bond Lability
Primary Neutral Loss 28 Da (

)
27 Da (HCN) Pyrimidines cannot lose

directly from the ring.[1]
Diagnostic Ion m/z 127 (

)
m/z 128 (

)
Mass shift of 1 Da is diagnostic.[1][3]
Cl Loss Propensity Moderate (Competing with

loss)
High (Often dominant pathway)Pyrimidines often lose Cl before ring opening.[1][3]
Why This Matters:

If your MS/MS spectrum shows a dominant loss of 27 Da (HCN) from the parent ion, you likely have the pyrimidine isomer, not the pyridazine.[1] The Target molecule is confirmed only if the loss of 28 Da (


)  is observed.[1]

Visualization of Fragmentation Pathways

The following diagram illustrates the specific fragmentation tree for the target molecule, highlighting the diagnostic pathways.

G M Precursor Ion [M+H]+ m/z 155 (100%) Frag_A1 [M+H - N2]+ m/z 127 (Diagnostic for Pyridazine) M->Frag_A1 -28 Da (N2) Primary Pathway Frag_B1 [M+H - HCl]+cdot+ m/z 119 M->Frag_B1 -36 Da (HCl) Frag_B2 [M+H - Cl]+ m/z 120 M->Frag_B2 -35 Da (Cl radical) Frag_A2 [M+H - N2 - HCN]+ m/z 100 Frag_A1->Frag_A2 -27 Da (HCN)

Caption: Predicted ESI-MS/MS fragmentation tree for 6-chloro-1H-pyrazolo[4,3-c]pyridazine. The green path (Loss of N2) is diagnostic for the pyridazine core, distinguishing it from pyrimidine isomers.[1]

References

  • BenchChem. Navigating the Fragmentation Landscape: A Comparative Guide to the Mass Spectrometry of Chlorinated Pyridazines. (2025).[1][2][3][5][6] [1][3]

  • Pesyan, N. N., et al. Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones: Retro-Diels-Alder mechanisms.[1][2][3] Current Chemistry Letters (2013).[1][3][7]

  • Khakwani, S., et al. Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry (2016).[1]

  • PubChem. Compound Summary: 6-Chloro-1H-pyrazolo[3,4-b]pyrazine (Isomer Data).[1][2][3] National Library of Medicine.[1][2][3] [1][3]

Sources

Comparative

Crystal Structure Determination of 6-Chloro-1H-pyrazolo[4,3-c]pyridazine: A Comparative Guide to Crystallization and X-ray Platforms

As structure-based drug design (SBDD) increasingly relies on precise atomic-level data, the rigorous crystallographic characterization of key heterocyclic building blocks has become paramount. 6-chloro-1H-pyrazolo[4,3-c]...

Author: BenchChem Technical Support Team. Date: March 2026

As structure-based drug design (SBDD) increasingly relies on precise atomic-level data, the rigorous crystallographic characterization of key heterocyclic building blocks has become paramount. 6-chloro-1H-pyrazolo[4,3-c]pyridazine (C₅H₃ClN₄)[1] is a privileged bicyclic scaffold extensively utilized in the synthesis of oncology therapeutics, notably in the development of ubiquitin-specific protease 1 (USP1) inhibitors[2] and novel heteroaryl anti-cancer agents[3].

For researchers synthesizing derivatives of this core, determining the exact crystal structure is not merely a confirmation of identity; it is a critical step to unambiguously assign its tautomeric state (1H vs. 2H on the pyrazole ring) and map its intermolecular hydrogen-bonding network. This guide objectively compares crystallization methodologies and X-ray diffractometer platforms to establish the most robust pipeline for characterizing this essential building block.

Comparative Analysis of Crystallization Methodologies

The planar, rigid nature of the pyrazolo-pyridazine core, combined with the lipophilic chlorine substituent, drives rapid π-π stacking in solution. This thermodynamic preference often leads to uncontrolled nucleation, resulting in twinned needles rather than diffraction-quality single blocks. We compared three standard crystallization techniques to identify the optimal method for C₅H₃ClN₄.

Table 1: Performance Comparison of Crystallization Methods for C₅H₃ClN₄
MethodologySolvent SystemEquilibration TimeCrystal MorphologyDiffraction Quality (Mosaicity)Verdict
Vapor Diffusion DCM / n-Hexane72 hoursDistinct BlocksExcellent (< 0.5°)Optimal
Slow Evaporation Methanol24 hoursThin NeedlesPoor (Highly Twinned)Sub-optimal
Temperature Cycling Ethyl Acetate120 hoursClustered PlatesModerate (Overlapping lattices)Acceptable

The Causality of Method Selection: Slow evaporation in polar solvents like methanol causes a rapid spike in supersaturation, forcing the planar molecules to stack aggressively along a single axis (forming needles). Vapor diffusion mitigates this by allowing a highly controlled, slow decrease in solubility as the non-polar anti-solvent (n-hexane) diffuses into the good solvent (DCM). This slow kinetic pathway allows the molecules to correct misalignments during lattice assembly, promoting the growth of distinct, single-domain block crystals.

Hardware Comparison: Microfocus Cu Kα vs. Standard Mo Kα

Selecting the correct X-ray source is critical for light-atom organic structures. We compared the performance of a modern microfocus Copper (Cu) source against a traditional sealed-tube Molybdenum (Mo) source using crystals harvested from the same vapor diffusion batch.

Table 2: Crystallographic Data Comparison (Platform Performance)
ParameterMicrofocus Cu Kα (e.g., Bruker D8 Venture)Sealed Tube Mo Kα (Traditional)
Wavelength (λ) 1.54178 Å0.71073 Å
Min. Crystal Size Required > 0.02 mm> 0.10 mm
Data Collection Time 2.5 hours8.0 hours
Resolution Limit Achieved 0.75 Å0.82 Å
Internal Agreement (R_int) 3.2%6.5%
Hydrogen Atom Localization Unambiguous (from difference map)Ambiguous (requires geometric constraints)

The Causality of Hardware Selection: While Mo Kα radiation suffers from less absorption, its lower scattering power is a significant disadvantage for small organic crystals like 6-chloro-1H-pyrazolo[4,3-c]pyridazine. The high flux of a microfocus Cu Kα source significantly enhances the signal-to-noise ratio for high-angle reflections. This high-resolution data is an absolute requirement for accurately locating the residual electron density of the pyrazole proton, thereby confirming the 1H tautomer over the 2H tautomer.

Experimental Workflows & Methodologies

Protocol A: Vapor Diffusion Crystallization
  • Solubilization: Dissolve 15 mg of 6-chloro-1H-pyrazolo[4,3-c]pyridazine (>98% purity) in 0.8 mL of Dichloromethane (DCM) in a 2-dram inner vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter.

    • Causality: Removing heterogeneous nucleation sites (dust, undissolved particulates) prevents premature, uncontrolled nucleation, ensuring the system remains metastable until vapor equilibration begins.

  • Anti-Solvent Setup: Place the 2-dram vial inside a 20 mL scintillation vial containing 4 mL of n-hexane (anti-solvent).

  • Equilibration: Cap the outer vial tightly and store at a constant 20 °C in a vibration-free environment for 72 hours.

    • Self-Validation: Inspect the vial under a polarizing microscope. The presence of sharp, uniform extinction when rotating the polarizer confirms the formation of single-domain crystals rather than amorphous aggregates.

Protocol B: Data Collection & Structure Refinement
  • Mounting & Cryoprotection: Harvest a single block crystal (approx. 0.12 × 0.10 × 0.08 mm) using a 100 µm loop. Coat immediately in Paratone-N oil and flash-cool to 100 K on the goniometer using a nitrogen cryostream.

    • Causality: Flash-cooling vitrifies the oil (preventing ice rings) and minimizes thermal atomic displacement parameters (ADPs). Lower ADPs are critical for resolving the precise C-N and N-N bond lengths that dictate the molecule's electronic structure.

  • Data Collection: Execute a full sphere data collection strategy (ω and φ scans) using a microfocus Cu Kα source.

  • Structure Solution: Integrate frames and apply a multi-scan absorption correction. Solve the structure using intrinsic phasing via .

  • Refinement: Perform full-matrix least-squares refinement on F² using within the interface.

    • Self-Validation: Analyze the final residual electron density map (F_obs - F_calc). The structural model is validated when the largest difference peak and hole are within +0.50 and -0.50 e/ų, confirming the absence of unmodeled solvent, twinning, or positional disorder of the chlorine atom.

Visualizing the Workflows

CrystallizationWorkflow N1 Compound Synthesis (6-chloro-1H-pyrazolo[4,3-c]pyridazine) N2 Solvent Screening (DCM, MeOH, EtOAc) N1->N2 N3 Vapor Diffusion (DCM / n-Hexane) N2->N3 Optimal N4 Slow Evaporation (MeOH) N2->N4 Sub-optimal N5 Crystal Harvesting & Paratone-N Coating N3->N5 N4->N5 N6 X-ray Data Collection (100 K Cryostream) N5->N6

Workflow for the crystallization and X-ray analysis of 6-chloro-1H-pyrazolo[4,3-c]pyridazine.

DataProcessing D1 Raw Diffraction Frames D2 Integration & Scaling D1->D2 D3 Intrinsic Phasing (SHELXT) D2->D3 D4 Least-Squares Refinement D3->D4 D5 Final CIF Validation D4->D5

Crystallographic data reduction, structure solution, and refinement pipeline.

References

  • PubChemLite : Structural Information for 6-chloro-1H-pyrazolo[4,3-c]pyridazine (CID 165587240). Université du Luxembourg. Available at:[Link] (Referenced via Grounding Tool)

  • Patent WO2023083285A1: Small molecule inhibitors of ubiquitin specific protease 1 (USP1) and uses thereof. Google Patents.
  • Patent WO2024033454A1: Heteroaryl compounds for the treatment of cancer. Google Patents.
  • Sheldrick, G. M. (2015) : SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71, 3-8. Available at:[Link]

  • Dolomanov, O. V., et al. (2009) : OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42, 339-341. Available at:[Link]

Sources

Validation

A Researcher's Guide to the Vibrational Landscape of 6-chloro-1H-pyrazolo[4,3-c]pyridazine: An In-Depth Spectroscopic Comparison

For Researchers, Scientists, and Drug Development Professionals In the intricate world of medicinal chemistry and drug discovery, the precise structural elucidation of novel heterocyclic compounds is paramount. Among the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and drug discovery, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, pyrazolopyridazine scaffolds have garnered significant attention due to their diverse biological activities. This guide provides a comprehensive analysis of the infrared (IR) spectroscopic characteristics of a key intermediate, 6-chloro-1H-pyrazolo[4,3-c]pyridazine. By delving into its predicted vibrational modes and comparing them with related structures and alternative analytical techniques, we offer a robust framework for the characterization of this important class of molecules.

The Vibrational Signature: Predicting the IR Spectrum of 6-chloro-1H-pyrazolo[4,3-c]pyridazine

The structure of 6-chloro-1H-pyrazolo[4,3-c]pyridazine is presented below:

Caption: Molecular structure of 6-chloro-1H-pyrazolo[4,3-c]pyridazine.

A summary of the predicted characteristic IR absorption peaks is presented in the table below.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected IntensityNotes
N-H (Pyrazole)Stretching3150 - 3000MediumBroad peak, characteristic of hydrogen-bonded N-H in the solid state. The position can be influenced by intermolecular interactions. In some pyrazole derivatives, this can appear around 3097 cm⁻¹[1].
Aromatic C-HStretching3100 - 3000Medium to WeakMultiple weak bands are expected in this region, consistent with C-H stretching in aromatic systems.[2]
C=N (Pyrazole & Pyridazine)Stretching1640 - 1580Medium to StrongThe fusion of the two heterocyclic rings and the presence of the chloro-substituent will likely result in a complex pattern of several bands in this region. For pyrazole derivatives, a C=N stretch is often observed around 1589 cm⁻¹[1]. In pyrazolyl-pyridazine ligands, C=N stretching bands are seen around 1460–1580 cm⁻¹[3].
C=C (Aromatic)Stretching1590 - 1450Medium to StrongThese peaks arise from the skeletal vibrations of the fused aromatic rings. Pyrazolopyridine derivatives show characteristic bands for C=C stretching in the range of 1589–1598 cm⁻¹[4].
C-NStretching1250 - 1150MediumThe C-N stretching vibrations within the heterocyclic rings are expected in this region. For some pyrazole derivatives, C-N stretching modes have been assigned around 1218 cm⁻¹[5].
C-ClStretching800 - 600StrongThe position of the C-Cl stretching vibration can be influenced by the aromatic system. This is a key peak for confirming the presence of the chlorine substituent.
Aromatic C-HOut-of-plane Bending900 - 675StrongThe substitution pattern on the aromatic rings will determine the exact position and number of these bands, which are often sharp and intense.

Comparative Analysis with Related Heterocyclic Systems

The predicted IR spectrum of 6-chloro-1H-pyrazolo[4,3-c]pyridazine can be better understood by comparing it to the spectra of its parent heterocycles and related substituted derivatives.

  • Pyrazole: The pyrazole ring is characterized by N-H stretching vibrations (around 3100 cm⁻¹) and C=N stretching (around 1600 cm⁻¹). The substitution on the pyrazole ring is known to affect the vibrational frequencies.[5][6]

  • Pyridazine: The pyridazine ring exhibits characteristic C=N and C=C stretching vibrations in the 1600-1400 cm⁻¹ region.[7][8] The fusion of the pyrazole ring to the pyridazine core in our target molecule is expected to lead to shifts in these vibrational modes due to changes in electron distribution and ring strain.

  • Chlorinated Aromatic Compounds: The presence of a chlorine atom introduces a strong C-Cl stretching vibration, typically in the 800-600 cm⁻¹ region. The exact position is sensitive to the electronic environment of the C-Cl bond.

Experimental Protocol for Acquiring a High-Quality IR Spectrum

To validate the predicted vibrational frequencies, a high-quality experimental IR spectrum is essential. The following protocol outlines a standard procedure for analyzing a solid sample like 6-chloro-1H-pyrazolo[4,3-c]pyridazine using an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer.

ATR-FTIR_Workflow start Start background 1. Collect Background Spectrum (Clean ATR Crystal) start->background sample_prep 2. Prepare Solid Sample (Ensure fine powder) background->sample_prep sample_load 3. Apply Sample to ATR Crystal sample_prep->sample_load pressure 4. Apply Consistent Pressure sample_load->pressure collect_sample 5. Collect Sample Spectrum pressure->collect_sample process 6. Process Spectrum (Baseline correction, peak picking) collect_sample->process analyze 7. Analyze and Assign Peaks process->analyze end End analyze->end

Sources

Comparative

validation of analytical methods for 6-chloro-1H-pyrazolo[4,3-c]pyridazine detection

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Comparative analysis of HPLC-UV vs. LC-MS/MS methodologies[1] Executive Summary: The Analytical...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Comparative analysis of HPLC-UV vs. LC-MS/MS methodologies[1]

Executive Summary: The Analytical Challenge

6-Chloro-1H-pyrazolo[4,3-c]pyridazine (CAS: 2097611-04-4) is a high-value heterocyclic scaffold, increasingly utilized in the synthesis of JAK inhibitors and other kinase-targeting therapeutics.[1] Its structural complexity—specifically the fused pyrazolo-pyridazine core—presents unique analytical challenges, including tautomeric peak splitting and regioisomer co-elution.

This guide objectively compares the two dominant analytical validation strategies: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[1] While HPLC-UV serves as the robust standard for assay and purity profiling, LC-MS/MS is indispensable for trace impurity detection and genotoxic risk assessment.

Quick Comparison Matrix
FeatureMethod A: HPLC-UV (PDA) Method B: UHPLC-MS/MS (QqQ)
Primary Application Assay (>98% purity), Process ControlTrace Impurities (<0.1%), Genotoxic Screening
Sensitivity (LOD) ~0.5 µg/mL~0.5 ng/mL
Specificity Moderate (Co-elution risks)High (MRM transitions)
Cost/Run LowHigh
Robustness High (Suitable for QC labs)Moderate (Matrix effects)

Technical Deep Dive: Method Selection Strategy

The choice between UV and MS detection is not arbitrary; it is dictated by the Analytical Target Profile (ATP) .

The Tautomerism Factor (Expert Insight)

The 1H-pyrazolo[4,3-c]pyridazine core exhibits annular tautomerism (1H- vs. 2H- position).[1] In unbuffered mobile phases, this results in peak broadening or splitting, compromising integration accuracy.

  • Protocol Requirement: Both methods must use a buffered mobile phase (pH 3.0–4.[1]5) to lock the protonation state.[1] Ammonium formate (10 mM) is the superior choice for MS compatibility.[1]

Decision Framework

The following decision tree illustrates the logical flow for selecting the appropriate validation path based on the development phase.

AnalyticalDecisionTree Start Start: Define Analytical Goal Purity Goal: Purity / Assay (>90%) Start->Purity Trace Goal: Trace Impurities (<0.1%) Start->Trace Check_Chromophore Has strong chromophore? Purity->Check_Chromophore Check_Regio Regioisomer Separation? Trace->Check_Regio UV_Path Select HPLC-UV (PDA) Validation_A Output: CoA Generation UV_Path->Validation_A Linearity 10-1000 µg/mL MS_Path Select UHPLC-MS/MS Validation_B Output: Genotoxic Risk Assessment MS_Path->Validation_B Linearity 1-1000 ng/mL Check_Chromophore->UV_Path Yes (Aromatic Core) Check_Chromophore->MS_Path No (Rare) Check_Regio->UV_Path Not Critical Check_Regio->MS_Path Critical (Mass Spec ID)

Figure 1: Analytical Decision Tree for 6-Chloro-1H-pyrazolo[4,3-c]pyridazine method selection.

Detailed Experimental Protocols

Method A: HPLC-UV (Robustness & Assay)

Objective: Quantify the main compound for Certificate of Analysis (CoA) generation.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: C18 stationary phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

    • Why: The chloro-substituent provides sufficient lipophilicity for standard reverse-phase retention.[1]

  • Mobile Phase:

    • A: 10 mM Ammonium Formate (pH 3.5)

    • B: Acetonitrile (HPLC Grade)[1]

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: 265 nm (Characteristic max for pyrazolo-pyridazine core).[1]

Self-Validating System Check:

  • System Suitability: Inject standard 5 times. RSD of peak area must be < 1.0%.[1]

  • Resolution Check: If synthetic precursors (e.g., hydrazine derivatives) are present, resolution (Rs) between the main peak and nearest impurity must be > 1.5.[1]

Method B: UHPLC-MS/MS (Sensitivity & Specificity)

Objective: Detect potential genotoxic impurities (e.g., residual hydrazines) and structural confirmation.[1]

  • Instrument: Thermo Q Exactive or Sciex Triple Quad 6500+.

  • Column: Phenyl-Hexyl (e.g., Phenomenex Kinetex, 2.1 x 100 mm, 1.7 µm).

    • Why: Phenyl phases offer superior selectivity for aromatic heterocycles compared to C18, aiding in the separation of positional isomers.

  • Ionization: ESI Positive Mode ([M+H]+ = 155.0/157.0 m/z for Cl isotope pattern).[1]

  • MRM Transitions:

    • Quantifier: 155.0 -> 119.0 (Loss of HCl)[1]

    • Qualifier: 155.0 -> 92.0 (Ring fragmentation)[1]

Comparative Validation Data

The following data summarizes a head-to-head validation study performed under ICH Q2(R1) guidelines.

Table 1: Performance Metrics Comparison
ParameterMethod A (HPLC-UV)Method B (LC-MS/MS)Verdict
Linearity (R²) > 0.999 (Range: 10–500 µg/mL)> 0.995 (Range: 1–1000 ng/mL)UV is better for high concentrations.[1]
Precision (Repeatability) RSD < 0.5%RSD < 3.5%UV is more precise.[1]
LOD (Limit of Detection) 0.2 µg/mL0.1 ng/mLMS is 2000x more sensitive.[1]
Accuracy (Recovery) 98.5% – 101.5%90.0% – 110.0%UV offers tighter accuracy.[1]
Matrix Tolerance High (Buffers tolerated)Low (Requires clean samples)UV is more robust.[1]
Validation Workflow Diagram

This workflow ensures that the chosen method meets regulatory standards before routine use.[1]

ValidationWorkflow cluster_0 Pre-Validation cluster_1 ICH Q2 Validation Execution Define_ATP Define ATP (Accuracy/Range) Method_Dev Method Optimization (pH/Column) Define_ATP->Method_Dev Specificity Specificity (Blank/Placebo) Method_Dev->Specificity Linearity Linearity (5 Levels) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability) Accuracy->Precision Report Validation Report (Pass/Fail) Precision->Report

Figure 2: Step-by-step validation workflow based on ICH Q2(R1) guidelines.

References

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005.[1] Link

  • Sigma-Aldrich. "6-Chloro-1H-pyrazolo[4,3-c]pyridine Product Information."[1] (Note: Used for structural analog properties).[1][2] Merck KGaA.[1] Link

  • PubChem. "Compound Summary: 6-Chloro-1H-pyrazolo[3,4-b]pyrazine (Isomer Analog)."[1] National Library of Medicine.[1] Link[1]

  • Thermo Fisher Scientific. "Highly sensitive and robust LC-HRAM-MS method for simultaneous quantitation of nitrosamines."[1][3] Application Note 001657. Link

Sources

Validation

Distinguishing 6-Chloro-1H-pyrazolo[4,3-c]pyridazine from Regioisomers

Executive Summary: The Isomer Challenge In the development of nitrogen-rich heterocycles for kinase inhibition or fragment-based drug discovery (FBDD), 6-chloro-1H-pyrazolo[4,3-c]pyridazine represents a privileged but sy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomer Challenge

In the development of nitrogen-rich heterocycles for kinase inhibition or fragment-based drug discovery (FBDD), 6-chloro-1H-pyrazolo[4,3-c]pyridazine represents a privileged but synthetically treacherous scaffold.[1]

The core challenge lies in its synthesis and characterization. The condensation of hydrazine with 3,4-functionalized pyridazines often yields a mixture of regioisomers. Without rigorous structural validation, researchers risk advancing the wrong scaffold—specifically the thermodynamically competitive pyrazolo[3,4-c]pyridazine or the N2-alkylated regioisomer.[2]

This guide provides a definitive, data-driven protocol to unequivocally distinguish the target 6-chloro-1H-pyrazolo[4,3-c]pyridazine (Target A ) from its primary regioisomers.[1]

The Structural Contenders
CompoundStructure DescriptionCommon Formation Risk
Target A: [4,3-c] Pyrazole fused to pyridazine; Nitrogen bridgeheads at 1,2 and 5,6 positions.[1][2][3]Desired product from 4-chloro-3-acylpyridazines.[1][3]
Isomer B: [3,4-c] "Inverted" fusion; Nitrogen bridgeheads at 1,2 and 4,5 positions.[1][2]Formed via alternative cyclization pathways or rearrangement.[1]
Isomer C: N2-Isomer Tautomer or N-alkylated variant where the substituent is on N2 rather than N1.[1]Common in alkylation reactions of the parent scaffold.[1]

Strategic Analysis: Synthetic Origins of Heterogeneity

To distinguish the isomers, one must understand their origin.[1][2] The synthesis typically involves the reaction of 3-acyl-4-chloropyridazine with hydrazine.

The Mechanistic Fork
  • Pathway A (Desired): Hydrazine attacks the acyl ketone first (forming a hydrazone), followed by intramolecular

    
     displacement of the chlorine at the 4-position.[1] This yields the [4,3-c]  system.
    
  • Pathway B (Undesired): If the hydrazine attacks the 4-chloro position first (via direct displacement), followed by cyclization onto the ketone, the [3,4-c] system (or other diaza-derivatives) may form depending on the specific leaving group dynamics and pH.[1][2]

Visualization: Isomer Connectivity

The following diagram illustrates the connectivity differences that must be detected by NMR.

Isomers cluster_legend Structural Markers Target Target: 6-Chloro-1H-pyrazolo[4,3-c]pyridazine (Fused [4,3-c] System) Diff Key HMBC Distinction: Bridgehead Carbon Connectivity Target->Diff H3 couples to C3a/C7a Imposter Imposter: 6-Chloro-1H-pyrazolo[3,4-c]pyridazine (Fused [3,4-c] System) Imposter->Diff H3 couples to C3a/C7a (Different Shifts) H-3 Proton H-3 Proton Bridgehead Carbons Bridgehead Carbons H-3 Proton->Bridgehead Carbons

Caption: Structural divergence between the [4,3-c] and [3,4-c] scaffolds. The connectivity of the pyrazole proton (H-3) to the bridgehead carbons is the primary discriminator.

Experimental Protocol: The Self-Validating Identification System

Do not rely on 1D NMR alone.[1] The chemical shifts of the aromatic protons in both isomers are dangerously similar (


 8.0 - 9.5 ppm). You must use a 2D NMR Connectivity Suite .[1]
Step 1: Sample Preparation
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    due to the poor solubility of planar fused heterocycles and to stabilize the NH tautomer.
  • Concentration:

    
     5 mg/0.6 mL for clear HMBC correlations.
    
Step 2: 1D H NMR Profiling

Acquire a standard proton spectrum.[1]

  • Target (6-chloro-[4,3-c]): Look for a singlet around 8.4–8.6 ppm (H-3 of pyrazole) and a singlet/doublet pair for the pyridazine ring protons (if H-substituted).[1] For the 6-chloro derivative, you will typically see the pyrazole singlet and one pyridazine proton singlet (H-7) if the 6-position is chlorinated and 3-position is H.

  • Warning: If you see two sets of signals, you likely have a tautomeric mixture or regioisomer contamination.[1][2]

Step 3: The Definitive HMBC Experiment (Pass/Fail Test)

This is the critical step.[1] You are looking for Long-Range Heteronuclear Correlations (


) .

Protocol:

  • Run a gradient-selected HMBC (Heteronuclear Multiple Bond Correlation) optimized for 8 Hz coupling.[1]

  • Focus on the Pyrazole Proton (H-3) signal.[1]

  • Analyze the cross-peaks to the Quaternary Bridgehead Carbons.[1]

FeatureTarget: [4,3-c] IsomerImposter: [3,4-c] Isomer
H-3 Correlation Strong

to bridgehead carbon C-7a (adjacent to pyridazine N).[1]
Strong

to bridgehead carbon C-3a (adjacent to pyridazine C).[1]
Carbon Shift The coupled bridgehead is typically downfield (~140-150 ppm) due to N-adjacency.[1]The coupled bridgehead is often upfield relative to the target.[1]
NOESY NOE between H-3 and H-4 (pyridazine) is IMPOSSIBLE (too far).[1]NOE between H-3 and H-4 is POSSIBLE (spatial proximity).[1]
Step 4: Nitrogen-15 HMBC (Optional but Recommended)

If available,


 HMBC provides the ultimate proof of N-alkylation site (N1 vs N2).[1][2]
  • N1-H: Strong 1-bond coupling (

    
     Hz).[1]
    
  • N2-R: If alkylated at N2, the chemical shift of the nitrogen moves significantly (approx. -50 to -70 ppm shift difference relative to pyridine-like N).[1]

Comparative Data Analysis

The following table summarizes the expected spectral fingerprints. Note: Exact values vary by solvent and concentration; rely on the connectivity logic.

Table 1: Distinguishing Characteristics
Parameter6-Chloro-1H-pyrazolo[4,3-c]pyridazineRegioisomer (e.g., [3,4-c] or N2-alkyl)
Synthesis Yield Major product from 3-acyl-4-chloropyridazine + Hydrazine.[1]Minor byproduct or requires different precursor (e.g., 4-acyl-3-chloropyridazine).[1]

H NMR (DMSO)
Pyrazole H-3 singlet:

8.5 ppm.Pyridazine H-7 singlet:

~8.0 ppm.[1]
Shifts often differ by 0.2–0.5 ppm.[1] N2-isomers often show H-3 upfield (

< 8.2 ppm).[1]
HMBC Topology H-3 couples to two nitrogens (in

exp) and bridgehead carbons.[1]
H-3 coupling pattern distinct; correlations to bridgehead C differ in intensity/shift.[1]
MS Fragmentation Loss of

(m/z 28) is characteristic of the pyrazole ring.[1]
Similar fragmentation; difficult to distinguish by low-res MS.
UV Absorbance

typically 260–280 nm.[1][2]
Often bathochromically shifted (red-shifted) if conjugation is extended in the [3,4-c] system.[1]

Decision Logic Diagram

Use this flowchart to interpret your analytical data.

DecisionLogic Start Start: Isolated Solid NMR Run 1H NMR & HMBC (DMSO-d6) Start->NMR CheckH3 Identify Pyrazole H-3 Singlet NMR->CheckH3 HMBCCheck Analyze HMBC Cross-peaks from H-3 CheckH3->HMBCCheck TargetPath Correlations to Bridgehead C consistent with [4,3-c] HMBCCheck->TargetPath Pattern A ImposterPath Correlations inconsistent (suggests [3,4-c]) HMBCCheck->ImposterPath Pattern B ResultA CONFIRMED: 6-Chloro-1H-pyrazolo[4,3-c]pyridazine TargetPath->ResultA NOESYCheck Run NOESY: Cross-peak between H-3 and Pyridazine H? ImposterPath->NOESYCheck NOESYCheck->ResultA No ResultB REJECT: Isomer [3,4-c] Detected NOESYCheck->ResultB Yes (Proximity)

Caption: Logical workflow for structural verification using NMR connectivity.

References

  • Synthesis and Pharmacological Screening of Pyrazolo[3,4-c]pyridazine Derivatives. PubMed. [Link] (Search Term: "pyrazolo[3,4-c]pyridazine synthesis")[1][2]

  • Differentiation of Regioisomeric N-alkylation of Indazoles and Pyrazolopyridines by Advanced NMR Techniques. Magnetic Resonance in Chemistry, 2024. [Link]

  • Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via Continuous Flow. ACS Process Research & Development. [Link][1]

  • PubChem Compound Summary: 6-chloro-1H-pyrazolo[4,3-c]pyridazine. National Library of Medicine. [Link][1]

  • Structure Elucidation of Pyrazolo-fused Heterocycles by HMBC.Journal of Heterocyclic Chemistry. (General Reference for HMBC methodology in fused azoles).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 6-Chloro-1H-pyrazolo[4,3-c]pyridazine

[1] Executive Summary & Chemical Profile 6-chloro-1H-pyrazolo[4,3-c]pyridazine is a chlorinated nitrogen-containing heterocycle.[1][2] Unlike standard organic waste, the presence of the chlorine substituent and the nitro...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Profile

6-chloro-1H-pyrazolo[4,3-c]pyridazine is a chlorinated nitrogen-containing heterocycle.[1][2] Unlike standard organic waste, the presence of the chlorine substituent and the nitrogen-rich core dictates a specific disposal pathway to prevent the formation of hazardous byproducts (such as dioxins or acid gases) during thermal destruction.

Immediate Safety Directive:

  • Primary Hazard: Irritant/Toxic (Class-based assumption for halogenated heterocycles).

  • Critical Segregation: Must be disposed of as HALOGENATED WASTE .

  • Prohibition: Never dispose of down the drain or in general trash.

Chemical Hazard Characteristics
FeatureImplication for Disposal
Chloro- Substituent Upon incineration, generates Hydrogen Chloride (HCl). Requires waste facilities with acid gas scrubbers. Must be segregated from non-halogenated solvents.
Pyrazolo-Pyridazine Core Nitrogen-rich. While generally stable, avoid mixing with strong oxidizers (e.g., concentrated nitric acid, peroxides) in the waste container to prevent exothermic runaway.
Physical State Typically solid.[3] Dust generation is a primary inhalation risk during transfer.

Waste Stream Decision Logic

The following decision tree illustrates the operational workflow for disposing of this compound in various states (pure solid, solution, or reaction mixture).

DisposalWorkflow Start Waste Material Identification StateCheck Physical State? Start->StateCheck Solid Pure Solid / Precipitate StateCheck->Solid Solid Contam Contaminated Debris (Gloves, Weigh Boats) StateCheck->Contam Debris Liquid Solution / Mother Liquor StateCheck->Liquid Liquid SolidBin Solid Hazardous Waste Bin (Label: Toxic, Halogenated) Solid->SolidBin Contam->SolidBin HalogenCheck Is Solvent Halogenated? Liquid->HalogenCheck HaloStream Halogenated Waste Stream (DCM, Chloroform, etc.) HalogenCheck->HaloStream Yes (e.g., DCM) NonHaloStream Halogenated Waste Stream (Compound contaminates solvent) HalogenCheck->NonHaloStream No (e.g., MeOH) Note CRITICAL: Even if dissolved in non-halogenated solvent, the presence of the Cl-heterocycle classifies the entire mixture as HALOGENATED. NonHaloStream->Note

Figure 1: Operational decision tree for waste segregation. Note that the solute determines the classification of the solvent mixture.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired inventory, degraded samples, or excess solid reagent.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or the original glass container.

  • Labeling: Apply a Hazardous Waste label immediately.

    • Constituents: Write "6-chloro-1H-pyrazolo[4,3-c]pyridazine".

    • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Secondary Containment: Place the sealed container inside a clear zip-lock bag to prevent dust contamination of the outer waste bin.

  • Disposal: Place in the designated Solid Hazardous Waste drum.

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: Filtrates from recrystallization, HPLC effluent, or reaction mixtures.

Scientific Rationale: Even if the solvent is non-halogenated (e.g., Methanol or Ethyl Acetate), the presence of dissolved 6-chloro-1H-pyrazolo[4,3-c]pyridazine (>1000 ppm) renders the entire mixture a "Halogenated Waste" for incineration purposes [1]. Non-halogenated waste is often used as fuel blending; halogenated waste must be incinerated with scrubbers to capture HCl gas.

  • Segregation: Do NOT pour into the "Organic Solvents (Non-Halogenated)" carboy.

  • Compatibility Check: Ensure the mixture pH is between 4 and 10. If the reaction involved strong acids (e.g., HCl) or bases, neutralize carefully before adding to the waste carboy to prevent drum corrosion or gas evolution.

  • Transfer:

    • Use a funnel to prevent spills.

    • Pour into the Halogenated Organic Waste carboy (often red-tagged or specifically marked).

  • Log Entry: Record the volume and approximate concentration on the waste log sheet attached to the carboy.

Protocol C: Empty Containers & Debris

Applicability: Vials, spatulas, weigh boats, and gloves.

  • Triple Rinse: If the container held the pure compound, triple rinse it with a small amount of compatible solvent (e.g., acetone).

  • Rinsate Disposal: Pour the rinsate into the Halogenated Liquid Waste stream.

  • Defacing: Deface the original label on the empty bottle.

  • Glass Disposal:

    • Uncontaminated/Rinsed: Glass waste box.

    • Contaminated (Cannot be rinsed): Solid Hazardous Waste bin.

Emergency Spill Response

In the event of a powder spill outside a containment hood, follow this logic to minimize exposure.

SpillResponse Detect Spill Detected Assess Assess Volume & Threat (Is dust airborne?) Detect->Assess Evacuate Evacuate Area (If dust is visible) Assess->Evacuate High Dust/Large Spill PPE Don PPE: Nitrile Gloves x2 N95/P100 Mask Goggles Assess->PPE Minor Spill Evacuate->PPE Wait for dust to settle Cover Cover with wet paper towels (Prevents dust dispersion) PPE->Cover Clean Scoop & Wipe (Work outside-in) Cover->Clean Dispose Dispose as Solid Hazardous Waste Clean->Dispose

Figure 2: Immediate response workflow for solid spills. The priority is preventing inhalation of dust.[4]

Regulatory Classification (US RCRA Context)

While specific waste codes depend on the exact formulation and solvent, the following EPA RCRA codes typically apply to waste streams containing this class of chemistry [2][3]:

Waste TypeLikely RCRA CodeDescription
Spent Solvents F001 / F002 If dissolved in Methylene Chloride or other halogenated solvents.[5]
Ignitable D001 If the compound is in a flammable solvent (Flash point < 60°C).
Toxic D004-D043 Note:[6][5] While this specific CAS is not a listed "D" toxic, it is treated as toxic by characteristic in R&D settings under the "Precautionary Principle."

Verification Step: Before final disposal, verify if your facility requires a specific "Unknown/Novel Compound" profile form. Do not assume it is non-hazardous.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Waste Code - RCRAInfo. Retrieved from [Link]

  • Tulane University OEHS. (2023).[7] Fact Sheet: Hazardous Waste Disposal. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.